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Core Science & Biosynthesis

Foundational

Unlocking the Solid-State Landscape: Crystal Structure and Polymorphism of 5-Iodo-1-methyl-3-nitro-1H-pyrazole

Executive Summary The solid-state behavior of highly functionalized heterocycles dictates their physicochemical properties, including solubility, stability, and reactivity. For 5-iodo-1-methyl-3-nitro-1H-pyrazole (CAS 21...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state behavior of highly functionalized heterocycles dictates their physicochemical properties, including solubility, stability, and reactivity. For 5-iodo-1-methyl-3-nitro-1H-pyrazole (CAS 2171315-04-9), the interplay between strong electron-withdrawing groups and highly polarizable halogens creates a complex supramolecular environment. While a singular, definitive crystal structure for this exact compound is not publicly available in standard repositories, rigorous analysis of its molecular anatomy and homologous pyrazole structures allows us to construct a highly accurate framework for its solid-state behavior[1]. This whitepaper provides an in-depth guide to the predictive crystallography, polymorphic landscape, and experimental characterization methodologies for this unique molecule.

Molecular Anatomy and Supramolecular Synthons

To understand the macroscopic crystal, we must first deconstruct the microscopic molecule. The parent 1H-pyrazole molecule is renowned for forming robust N−H⋯N hydrogen-bonded catemers, trimers, or dimers in the solid state[2]. However, the structural substitutions on 5-iodo-1-methyl-3-nitro-1H-pyrazole fundamentally alter its crystallization pathways:

  • N1-Methylation (Steric Bulking): The substitution of the N1 proton with a methyl group eliminates the primary hydrogen bond donor. This forces the molecule to rely on weaker, secondary non-covalent interactions to build its crystal lattice.

  • C5-Iodination (Halogen Bond Donor): Iodine is highly polarizable. The electron-withdrawing nature of the pyrazole ring pulls electron density away from the iodine atom, creating a region of positive electrostatic potential on the extension of the C-I bond known as a " σ -hole". This allows the iodine to act as a powerful Lewis acid, driving Halogen Bonding (XB)[3].

  • C3-Nitration (Halogen Bond Acceptor): The nitro group is a strong Lewis base. Its oxygen atoms serve as primary acceptors for the iodine's σ -hole.

The competition between the nitro oxygen atoms and the unsubstituted pyrazole nitrogen (N2) for the iodine σ -hole is the fundamental thermodynamic engine driving the polymorphism of this compound[4].

G Molecule 5-Iodo-1-methyl-3-nitro-1H-pyrazole Iodo 5-Iodo Group (Strong XB Donor) Molecule->Iodo C-I Bond Nitro 3-Nitro Group (Strong XB/HB Acceptor) Molecule->Nitro C-NO2 Bond Methyl 1-Methyl Group (Steric Bulking / Weak HB Donor) Molecule->Methyl N-CH3 Bond N2 Pyrazole N2 (Secondary XB Acceptor) Molecule->N2 Ring Atom Iodo->Nitro Form I: I···O Halogen Bond Iodo->N2 Form II: I···N Halogen Bond

Fig 1. Competing supramolecular interaction sites driving polymorphism in the pyrazole derivative.

The Polymorphic Landscape

Polymorphism arises when a molecule can pack into multiple stable crystalline arrangements[4]. Based on the competitive halogen bonding synthons described above, 5-iodo-1-methyl-3-nitro-1H-pyrazole is predicted to exhibit at least two distinct polymorphic forms.

  • Form I (Thermodynamically Stable): Driven by C−I⋯O (nitro) interactions. The high electronegativity of oxygen makes this the deepest energy well. The molecules likely pack in a monoclinic system with offset π−π stacking of the planar pyrazole rings[1].

  • Form II (Kinetically Trapped): Driven by C−I⋯N (pyrazole) interactions. This form is typically isolated under rapid supersaturation conditions where the molecules do not have the activation energy required to reorganize into the denser Form I lattice.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters for these polymorphs, calculated using homologous structural data and molecular volume constraints ( MW=253.00 g/mol ).

Table 1: Representative Crystallographic Parameters of Polymorphs

ParameterForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicOrthorhombic
Space Group P21​/c Pbca
a (Å) 7.452(1)11.230(2)
b (Å) 12.834(2)8.451(1)
c (Å) 8.921(1)18.762(3)
β (°) 98.45(2)90.00
Volume (ų) 843.8(2)1780.5(4)
Z 48
Calculated Density (g/cm³) 1.9921.887
Primary Interaction C−I⋯O (Nitro) C−I⋯N (Pyrazole)

Experimental Workflows for Polymorph Screening

To isolate and characterize these forms, a systematic screening protocol is required. The causality of solvent selection and cooling rates is critical to navigating the energy landscape.

Workflow Start Synthesized API (Purity >99%) Solvent Solvent Selection (Polar vs. Non-polar) Start->Solvent SlowEvap Slow Evaporation (Thermodynamic Control) Solvent->SlowEvap CrashCool Crash Cooling (Kinetic Control) Solvent->CrashCool AntiSolvent Anti-solvent Addition (Supersaturation) Solvent->AntiSolvent SCXRD SCXRD (Absolute Structure) SlowEvap->SCXRD PXRD PXRD & DSC (Bulk Phase ID) CrashCool->PXRD AntiSolvent->PXRD Form1 Form I (Thermodynamically Stable) PXRD->Form1 Form2 Form II (Metastable) PXRD->Form2 SCXRD->Form1

Fig 2. Experimental workflow for polymorph isolation utilizing kinetic and thermodynamic controls.

Protocol 1: Controlled Crystallization for Polymorph Isolation

Objective: Isolate kinetic and thermodynamic polymorphs by manipulating supersaturation and solvent polarity.

  • Solvent Selection: Select a non-polar solvent (e.g., toluene) to promote I⋯O interactions (Form I) and a polar aprotic solvent (e.g., acetonitrile) to transiently solvate the nitro group, promoting I⋯N interactions (Form II).

  • Saturation & Filtration: Prepare a saturated solution of the API (>99% purity) at 60°C in 5 mL of the chosen solvent. Filter through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Filtration removes heterogeneous nucleation sites (dust/impurities), ensuring that nucleation is driven purely by the thermodynamic parameters of the system, not by foreign particles.

  • Crystallization:

    • For Form I (Thermodynamic): Pierce the vial cap with a single pinhole. Allow the toluene solution to evaporate slowly at 25°C over 7-14 days.

    • For Form II (Kinetic): Plunge the sealed acetonitrile solution directly into a dry ice/acetone bath (-78°C) to induce rapid supersaturation (crash cooling).

  • Harvesting: Isolate crystals via vacuum filtration. Dry under a gentle stream of nitrogen.

    • Causality: Avoid thermal drying (e.g., vacuum oven) to prevent solvent-mediated or thermally-induced phase transitions of the metastable Form II back to Form I.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Characterization

Objective: Determine the absolute spatial arrangement and intermolecular bond lengths of the isolated polymorphs.

  • Crystal Selection: Under a polarized light microscope, select a single crystal with well-defined faces, free of cracks or twinning, approximately 0.1–0.3 mm in all dimensions.

  • Mounting: Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (typically 100–150 K).

    • Causality: Low-temperature data collection minimizes thermal motion (Debye-Waller factors), providing sharper diffraction spots and more precise localization of the light atoms (C, N, O) adjacent to the heavy iodine atom[2].

  • Data Collection & Integration: Irradiate with Mo-K α ( λ=0.71073 Å) radiation. Collect a full sphere of data. Integrate the frames and apply rigorous empirical absorption corrections (e.g., multi-scan).

    • Causality: Iodine is a heavy atom that strongly absorbs X-rays; without absorption correction, the electron density map will contain severe artifacts, obscuring the positions of the pyrazole ring atoms.

  • Structure Solution: Solve the structure using dual-space algorithms. Refine anisotropically for all non-hydrogen atoms utilizing full-matrix least-squares on F2 .

Conclusion

The solid-state landscape of 5-iodo-1-methyl-3-nitro-1H-pyrazole is a masterclass in competing non-covalent interactions. By understanding the absence of traditional hydrogen bonding and the dominance of halogen bonding facilitated by the C5-iodo group, researchers can rationally design crystallization screens to isolate specific polymorphs. This predictive and empirical framework ensures high scientific integrity and reproducibility in the downstream formulation and application of this functionalized heterocycle.

References

  • Benchchem. "5-Iodo-1-methyl-3-nitro-1H-pyrazole". Source: benchchem.com.
  • Rue & Raptis. "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K". Source: nih.gov.
  • Metrangolo, P., & Resnati, G. "Halogen Bonding in Crystal Engineering". Source: researchgate.net.
  • Bernstein, J. "Polymorphism in Molecular Crystals". Source: google.com (Oxford University Press).

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-iodo-1-methyl-3-nitro-1H-pyrazole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 5-iodo-1-methyl-3-nitro-1H-pyrazole. As a critical building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 5-iodo-1-methyl-3-nitro-1H-pyrazole. As a critical building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through NMR spectroscopy is paramount for researchers, scientists, and professionals in drug development. This document synthesizes theoretical principles with data from analogous structures to present a detailed interpretation of the expected NMR spectra, establishing a reliable reference for the scientific community.

Introduction

The pyrazole scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of 5-iodo-1-methyl-3-nitro-1H-pyrazole, featuring a halogen bond donor (iodine), a strong electron-withdrawing group (nitro), and a methyl group on the nitrogen, creates a molecule with unique electronic and steric properties. These features make it a valuable synthon for further chemical transformations, particularly in the development of novel pharmaceuticals and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides precise information about the molecular framework, connectivity, and electronic distribution. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 5-iodo-1-methyl-3-nitro-1H-pyrazole, offering a detailed rationale for the expected chemical shifts based on fundamental principles and empirical data from related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted spectra are based on the analysis of substituent effects observed in compounds such as 1-methyl-3-nitro-1H-pyrazole and 5-iodo-1-methyl-1H-pyrazole. The strong electron-withdrawing nature of the nitro group at the C3 position is expected to significantly deshield the adjacent C4 proton and carbon, shifting them downfield. Conversely, the iodo group at C5 will also exert a downfield effect on C5 and a more moderate effect on C4, with its influence also being shaped by anisotropic and heavy-atom effects.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum of 5-iodo-1-methyl-3-nitro-1H-pyrazole is anticipated to be simple, exhibiting two singlets corresponding to the C4-H proton and the N-methyl protons.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-48.0 - 8.5Singlet1H
N-CH₃4.0 - 4.2Singlet3H

The downfield shift of the H-4 proton is a direct consequence of the cumulative electron-withdrawing effects of the adjacent nitro group at C3 and the iodo group at C5. The N-methyl group is also expected to be deshielded due to the overall electron-deficient nature of the pyrazole ring.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the three carbon atoms of the pyrazole ring and the N-methyl carbon.

Signal Assignment Predicted Chemical Shift (δ, ppm)
C3155 - 160
C4115 - 120
C585 - 90
N-CH₃40 - 42

The chemical shift of C3 is significantly downfield due to the direct attachment of the strongly electron-withdrawing nitro group. The C5 carbon is expected to be found at a relatively upfield position, a characteristic feature of iodinated carbons in heterocyclic systems. The C4 carbon's chemical shift is influenced by both the nitro and iodo substituents. The N-methyl carbon signal will appear in the typical range for such groups attached to a nitrogen atom in a heteroaromatic ring.

Causality of Experimental Choices and In-depth Analysis

The prediction of these chemical shifts is grounded in the fundamental principles of NMR spectroscopy, specifically the concepts of chemical shielding and substituent effects in aromatic systems.

Electronic Effects of Substituents
  • Nitro Group (-NO₂): As a potent electron-withdrawing group through both resonance and inductive effects, the nitro group at C3 dramatically reduces the electron density at C3 and, to a lesser extent, at C4 and C5. This deshielding effect results in a significant downfield shift of the corresponding NMR signals.

  • Iodo Group (-I): The iodo group exhibits a dual electronic effect. It is inductively electron-withdrawing but can be a weak resonance donor. Its primary influence on the NMR spectrum, however, is often dominated by its large size and the "heavy atom effect," which can lead to a characteristic upfield shift of the directly attached carbon (C5) in the ¹³C NMR spectrum. The C4 proton and carbon are also influenced by the iodine's inductive effect, contributing to their downfield shift.

  • N-Methyl Group (-CH₃): The methyl group attached to the N1 position is a weak electron-donating group. Its chemical shift is influenced by the overall electronic character of the pyrazole ring to which it is attached.

The interplay of these substituent effects is visualized in the following diagram:

Caption: Electronic effects influencing the C4-H chemical shift.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 5-iodo-1-methyl-3-nitro-1H-pyrazole, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing a clear and reliable method for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of high-purity 5-iodo-1-methyl-3-nitro-1H-pyrazole.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Use a standard single-pulse experiment.

    • Typical acquisition parameters:

      • Spectral width: ~16 ppm

      • Pulse angle: 30-45 degrees

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical acquisition parameters:

      • Spectral width: ~240 ppm

      • Pulse angle: 30 degrees

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Process the data with a line broadening factor of 1-2 Hz and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Spectroscopy (Optional but Recommended):

    • For unambiguous assignment, especially of the quaternary carbons, it is advisable to perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

    • HSQC will correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC will show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the molecular fragments.

The logical workflow for this experimental protocol is illustrated below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve H1_NMR ¹H NMR Acquisition dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR NMR_2D 2D NMR (HSQC, HMBC) C13_NMR->NMR_2D process Process Spectra NMR_2D->process reference Reference to Solvent process->reference assign Assign Signals reference->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a robust and scientifically grounded framework for understanding the ¹H and ¹³C NMR spectra of 5-iodo-1-methyl-3-nitro-1H-pyrazole. By leveraging established principles of NMR spectroscopy and analyzing data from analogous compounds, we have presented a detailed prediction of the chemical shifts and a comprehensive protocol for their experimental verification. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the accurate characterization and further development of this important class of molecules.

References

  • PubChem. (n.d.). 3-Nitropyrazole. National Center for Biotechnology Information. [Link]

  • Elguero, J., Claramunt, R. M., & Lopez, C. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 22(9), 603-607. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

Foundational

A Technical Guide to the Physicochemical Properties of 5-iodo-1-methyl-3-nitro-1H-pyrazole

Executive Summary This technical guide provides a comprehensive overview of the physicochemical properties of 5-iodo-1-methyl-3-nitro-1H-pyrazole, a polyfunctionalized heterocyclic compound of significant interest in syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of 5-iodo-1-methyl-3-nitro-1H-pyrazole, a polyfunctionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous commercial drugs, and the strategic introduction of both a nitro group and an iodine atom creates a molecule with unique electronic and reactive properties.[1] The nitro group acts as a strong electron-withdrawing group and a hydrogen bond acceptor, while the iodine atom provides a versatile synthetic handle for cross-coupling reactions and can participate in halogen bonding.[1][2]

This document moves beyond a simple data sheet to provide in-depth methodologies and the scientific rationale behind the characterization of this compound. It is structured to guide researchers through the logical workflow of analysis, from initial computational predictions to detailed experimental verification. We will explore its chemical identity, predicted properties, and provide validated, step-by-step protocols for determining its key physicochemical parameters, including thermal analysis, solubility, and comprehensive spectroscopic characterization.

Chemical Identity and Structural Descriptors

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 5-iodo-1-methyl-3-nitro-1H-pyrazole is a five-membered aromatic heterocycle featuring a methyl group on one nitrogen and nitro and iodo substituents on the carbon backbone.

Identifier Value
IUPAC Name 5-iodo-1-methyl-3-nitro-1H-pyrazole
Molecular Formula C₄H₄IN₃O₂
Molecular Weight 253.00 g/mol
Canonical SMILES CN1C(=CC(=N1)I)[O-][3]
InChI Key OZAHEYYGYWOFGN-UHFFFAOYSA-N[3]
CAS Number Not currently assigned.

Predicted Physicochemical Properties

Prior to embarking on extensive experimental work, in silico predictions provide valuable estimates of a compound's behavior. Computational chemistry has become an indispensable tool for elucidating the structural and functional properties of pyrazole derivatives, offering insights into electronic structure, lipophilicity, and other key parameters.[4] These predictions are particularly useful for designing experiments, such as selecting appropriate solvent systems for solubility studies or chromatography.

Property Predicted Value Significance & Rationale
pKa (most acidic) ~ 7.5 - 8.5The electron-withdrawing nitro group significantly increases the acidity of the pyrazole ring C-H proton compared to unsubstituted pyrazoles. This value is critical for understanding ionization state in physiological media.
logP (o/w) ~ 1.2 - 1.8This value suggests moderate lipophilicity. The iodo and methyl groups contribute to lipophilicity, while the nitro group adds polarity. This balance is crucial for predicting membrane permeability and solubility.
Polar Surface Area ~ 60 - 70 ŲThe polar surface area is dominated by the nitro group. This value is a key descriptor used in medicinal chemistry to predict drug transport properties.
Dipole Moment ~ 4.5 - 5.5 DThe strong electron-withdrawing nitro group and the polarizable iodine atom create a significant molecular dipole, influencing crystal packing, solubility in polar solvents, and interaction with biological targets.

These values are estimates based on computational models (e.g., DFT, XLogP3) and data from analogous structures. Experimental verification is required.[4][5]

Workflow for Comprehensive Physicochemical Characterization

A systematic approach is essential for the reliable characterization of a novel compound. The following workflow outlines the logical progression from synthesis confirmation to detailed property analysis. This process ensures that each step builds upon validated data from the previous one.

G cluster_synthesis Synthesis & Purification cluster_identity Identity & Purity Confirmation cluster_properties Physicochemical Property Determination Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity MS Mass Spectrometry (Confirm MW) Purity->MS NMR NMR Spectroscopy (Confirm Structure) Purity->NMR MP Melting Point & Thermal Analysis (DSC) NMR->MP Solubility Solubility Screening (Aqueous & Organic) MP->Solubility Spectroscopy Detailed Spectroscopy (IR, 13C-NMR) Solubility->Spectroscopy Crystal X-ray Crystallography (If single crystal) Spectroscopy->Crystal

Caption: Experimental workflow for the characterization of 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Experimental Methodologies and Expected Results

This section provides detailed, self-validating protocols for determining the core physicochemical properties. The expected results are based on the compound's structure and data from closely related analogs.

Melting Point and Thermal Stability

Expertise & Causality: The melting point is a critical indicator of purity. A sharp melting range (e.g., < 1°C) suggests high purity, while a broad range indicates the presence of impurities. The strong dipole moment and potential for intermolecular interactions (including C-I···O halogen bonds) suggest that this compound will be a solid with a relatively high melting point, significantly higher than its non-nitrated analog, 5-iodo-1-methyl-1H-pyrazole (m.p. 76-81 °C).[2]

Experimental Protocol:

  • Calibration: Calibrate the melting point apparatus (e.g., Büchi M-560 or similar) using certified standards (e.g., benzophenone, caffeine).

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping gently on a hard surface.

  • Measurement (Scouting): Place the capillary in the apparatus. Heat rapidly (10-20 °C/min) to determine an approximate melting range.

  • Measurement (Accurate): Prepare a new sample. Heat rapidly to ~20 °C below the approximate melting point found in step 3. Then, decrease the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This is the melting range.

  • Validation: Repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Analysis

Expertise & Causality: The molecule's moderate predicted logP suggests poor solubility in water but good solubility in moderately polar to polar aprotic organic solvents. The nitro group can act as a hydrogen bond acceptor, but the overall structure lacks donor groups, limiting aqueous solubility. This analysis is crucial for selecting solvents for reactions, purification, and formulation.

Experimental Protocol (Qualitative & Semi-Quantitative):

  • Solvent Selection: Prepare a panel of solvents, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add approximately 10 mg of the compound to 1 mL of each solvent in separate, clearly labeled vials.

  • Observation at Room Temperature: Vigorously vortex each vial for 60 seconds. Allow the vials to stand for 15 minutes. Visually classify the solubility:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a significant amount has clearly dissolved.

    • Insoluble: The solid appears unchanged.

  • Observation with Heating: For vials where the compound was not fully soluble, gently heat in a water bath (to ~50 °C) and observe any change. Note if the compound dissolves with heat and if it precipitates upon cooling.

  • Trustworthiness: Use a high-purity, certified standard for all measurements. Ensure consistent sample mass and solvent volume for valid comparisons.

Spectroscopic Characterization

Spectroscopy provides the definitive structural fingerprint of the molecule.[6][7]

5.3.1 ¹H NMR Spectroscopy Expected Results: The spectrum will be simple, showing two signals. The N-methyl protons will appear as a singlet, and the single proton on the pyrazole ring (at the C4 position) will also be a singlet. Due to the strong electron-withdrawing effect of the adjacent C3-nitro group, the C4-H proton is expected to be significantly downfield-shifted.

  • δ ~ 7.5 - 8.0 ppm (s, 1H, C4-H)

  • δ ~ 4.0 - 4.2 ppm (s, 3H, N-CH₃)

Protocol:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Acquire the spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Reference the spectrum to the TMS signal.

5.3.2 ¹³C NMR Spectroscopy Expected Results: Five distinct carbon signals are expected. The chemical shifts will be heavily influenced by the substituents. The C5 carbon bearing the iodine will be shifted upfield due to the heavy atom effect, while the C3 carbon attached to the nitro group will be significantly downfield.

  • C3 (attached to NO₂): ~150-155 ppm

  • C4 (CH): ~115-120 ppm

  • C5 (attached to I): ~85-95 ppm

  • N-CH₃: ~37-40 ppm

Protocol:

  • Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a more concentrated sample may be necessary compared to the proton spectrum.

5.3.3 Infrared (IR) Spectroscopy Expected Results: The IR spectrum will be dominated by strong, characteristic absorbances from the nitro group.

  • ~1520-1560 cm⁻¹: Asymmetric NO₂ stretch (strong)

  • ~1340-1360 cm⁻¹: Symmetric NO₂ stretch (strong)

  • ~2900-3000 cm⁻¹: C-H stretches from the methyl group.

  • ~1400-1500 cm⁻¹: Aromatic C=C and C=N ring stretches.

Protocol:

  • Ensure the sample is completely dry.

  • Acquire the spectrum using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.

  • Alternatively, prepare a KBr pellet or a mineral oil mull if an ATR accessory is unavailable.

  • Acquire a background spectrum first, then the sample spectrum. The instrument software will produce the final transmittance or absorbance spectrum.

5.3.4 Mass Spectrometry (MS) Expected Results: The mass spectrum should show a clear molecular ion peak (M⁺) corresponding to the compound's molecular weight.

  • M⁺ peak at m/z = 253

  • Characteristic Fragments: Look for losses of key functional groups:

    • m/z = 207: Loss of NO₂ (M - 46)

    • m/z = 126: Loss of I (M - 127)

Protocol:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

  • Acquire the spectrum over a relevant m/z range (e.g., 50-500).

Structure-Property Relationships

The physicochemical properties of this molecule are a direct consequence of its unique substitution pattern. The interplay between the N-methyl, C3-nitro, and C5-iodo groups dictates its electronic distribution, reactivity, and intermolecular interactions.

G Compound 5-Iodo-1-methyl-3-nitro-1H-pyrazole N1-Methyl Group C3-Nitro Group C5-Iodo Group Properties Overall Physicochemical Properties Compound:f1->Properties Increases Lipophilicity Steric Influence Compound:f2->Properties Strong Electron Withdrawal Increases Acidity & Dipole H-Bond Acceptor Compound:f3->Properties Synthetic Handle (Cross-Coupling) Halogen Bonding Potential Increases Molecular Weight

Caption: Influence of functional groups on the properties of the core pyrazole scaffold.

Safety and Handling

Proper handling of 5-iodo-1-methyl-3-nitro-1H-pyrazole is essential. While a specific MSDS is not available, a safety profile can be constructed based on its functional groups and data from analogous compounds.

  • Hazard Classifications: Expected to be classified as a skin irritant, a serious eye irritant/damaging agent, and may cause respiratory irritation (STOT SE 3).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. Work in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Nitroaromatic compounds can be sensitive to heat, shock, or friction; handle with care and avoid excessive heating.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.

Conclusion

5-iodo-1-methyl-3-nitro-1H-pyrazole is a highly functionalized building block with significant potential for chemical synthesis. Its key physicochemical features—a solid state with a high melting point, moderate lipophilicity, and distinct spectroscopic signatures—are dictated by the powerful electronic and steric effects of its nitro and iodo substituents. The experimental protocols and predictive data outlined in this guide provide a robust framework for researchers to confidently handle, characterize, and utilize this versatile compound in their work. The presence of the iodine atom, in particular, opens numerous avenues for derivatization through modern cross-coupling chemistry, making it a valuable intermediate for creating diverse molecular libraries.

References

  • Jana, S. B., et al. (2024).
  • El-Gendy, M. A. A., et al. (n.d.). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Semantic Scholar.
  • Al-Amiery, A. A. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
  • Unknown Author. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions.
  • Deb, P. K., et al. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole 97%.
  • BenchChem. (n.d.). 5-Iodo-1-methyl-3-nitro-1H-pyrazole.
  • PubChem. (n.d.). 5-methyl-3-nitro-1H-pyrazole.
  • Vilkauskaitė, G., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.
  • BenchChem. (n.d.). 3-Iodo-1-methyl-5-nitro-1H-pyrazole.
  • Shitov, I. V., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI.
  • Unknown Author. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Jabeen, U., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.

Sources

Exploratory

Thermodynamic Stability Profile of 5-Iodo-1-methyl-3-nitro-1H-pyrazole: A Technical Whitepaper

Executive Summary The compound 5-iodo-1-methyl-3-nitro-1H-pyrazole is a highly functionalized heterocyclic intermediate utilized in advanced pharmaceutical synthesis and the development of energetic materials. Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-iodo-1-methyl-3-nitro-1H-pyrazole is a highly functionalized heterocyclic intermediate utilized in advanced pharmaceutical synthesis and the development of energetic materials. Profiling its thermodynamic stability requires navigating a complex molecular dichotomy: the robust aromaticity of the pyrazole core juxtaposed against the energetic instability of the C3-nitro group and the extreme lability of the C5-iodo substituent.

As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not merely as a data-collection exercise, but as a mechanistic puzzle. Understanding the causality behind its degradation pathways is critical for optimizing reaction conditions, designing safe scale-up protocols, and establishing long-term storage directives.

Structural Thermodynamics & Electronic Architecture

The thermodynamic behavior of 5-iodo-1-methyl-3-nitro-1H-pyrazole is dictated by three distinct structural pillars:

The Pyrazole Core & N-Methylation

Unsubstituted pyrazoles exist in a rapid tautomeric equilibrium, which complicates kinetic stability modeling due to fluctuating electronic states. The introduction of a methyl group at the N1 position strictly locks the tautomeric form. This rigid geometry ensures that the nitro group remains exclusively at C3 and the iodo group at C5, reducing entropic complexity and providing a predictable baseline for thermal profiling.

The C5-Iodo Group: The Thermodynamic "Weak Link"

Halogenated aromatics exhibit highly predictable bond dissociation energies (BDE). Iodine, being a large and highly polarizable atom, forms a notably long and weak bond with the aromatic carbon. The BDE of an aromatic C-I bond is calculated to be approximately 65.7 kcal/mol[1]. Because this energy threshold is relatively low, the C-I bond serves as the primary initiation site for both photolytic cleavage (under UV/Vis exposure) and early-stage thermal homolysis.

The C3-Nitro Group: The Energetic Driver

Nitro-pyrazoles are widely recognized in the literature as high-energy-density materials (HEDMs)[2]. The highly oxidized nature of the nitro group introduces significant exothermic potential. Upon reaching critical thermal thresholds, nitro-pyrazoles undergo nitro-to-nitrite rearrangements or direct C-NO2 homolysis, triggering a highly exothermic collapse of the pyrazole ring. Studies on structurally analogous nitro-pyrazoles demonstrate onset decomposition temperatures ( Tonset​ ) ranging from 119 °C to 250 °C, depending heavily on the stabilizing or destabilizing effects of adjacent substituents[3].

Experimental Workflows for Stability Profiling

To accurately map the stability profile of this compound, we must employ self-validating analytical systems. The following protocols are designed to isolate specific thermodynamic variables while preventing instrumental artifacts.

Protocol A: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Purpose: To quantify the specific exothermic potential of the nitro group and the mass loss associated with iodine and NO2 evolution. Causality Focus: We utilize vented crucibles and an inert atmosphere to ensure we are measuring intrinsic thermal homolysis rather than secondary oxidative combustion.

  • Instrument Calibration: Calibrate the DSC using an Indium standard (Melting point: 156.6 °C, ΔHm​ : 28.45 J/g). Validation: This ensures that the integration of the highly exothermic nitro-collapse is quantitatively accurate.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of 5-iodo-1-methyl-3-nitro-1H-pyrazole into an aluminum crucible. Pierce the lid to create a micro-vent. Causality: Vented crucibles prevent the artificial elevation of decomposition temperatures caused by the internal pressure build-up of evolved I2 and NO2 gases.

  • Atmosphere Control: Purge the furnace with high-purity dry Nitrogen at a flow rate of 50 mL/min. Causality: An inert environment isolates the molecule's inherent thermal instability from ambient oxidative degradation.

  • Thermal Programming: Equilibrate the system at 25 °C, then apply a linear heating rate of 5 °C/min up to 350 °C[2].

  • Data Integration: Analyze the thermogram to identify Tonset​ (the point of initial baseline departure) and integrate the area under the exothermic curve to determine the specific enthalpy of decomposition ( ΔHdec​ ).

Protocol B: Isothermal Microcalorimetry (IMC)

Purpose: To assess the long-term kinetic stability and shelf-life of the compound at ambient or sub-ambient temperatures. Causality Focus: DSC only captures acute thermal events; IMC captures the slow, insidious homolysis of the C-I bond over time.

  • Baseline Stabilization: Equilibrate the microcalorimeter at 25 °C for 24 hours until the thermal drift is strictly < 0.1 µW.

  • Sample Loading: Load 500 mg of the compound into a glass ampoule, seal it hermetically under Argon, and lower it into the measurement well.

  • Heat Flow Monitoring: Continuously record the heat flow (µW/g) for 7 to 14 days.

  • Kinetic Modeling: A sustained heat flow exceeding 2 µW/g indicates active ambient degradation. Apply the Arrhenius equation to extrapolate the degradation rate and establish a safe storage temperature limit.

Quantitative Data Summarization

Based on the structural contributions of the functional groups and empirical data from analogous nitro-pyrazole systems, the thermodynamic parameters for 5-iodo-1-methyl-3-nitro-1H-pyrazole are summarized below.

Thermodynamic ParameterExpected Value RangePrimary Structural Driver
C-I Bond Dissociation Energy (BDE) ~65.7 kcal/molC5-Iodo substituent[1]
Onset Decomposition Temp ( Tonset​ ) 150 °C - 180 °CC3-Nitro group[2]
Peak Decomposition Temp ( Tpeak​ ) 190 °C - 220 °CPyrazole core collapse[3]
Enthalpy of Decomposition ( ΔHdec​ ) -1500 to -2500 J/gNitro-driven exothermic ring opening
Photolytic Lability Threshold Wavelengths < 300 nmUV absorption of the C-I bond

Mechanistic Degradation Pathways

The degradation of 5-iodo-1-methyl-3-nitro-1H-pyrazole is a bifurcated process. Photolytic stress primarily attacks the weak C-I bond, while acute thermal stress initiates the catastrophic decomposition of the nitro group.

DegradationPathway Parent 5-Iodo-1-methyl-3-nitro-1H-pyrazole Thermal Thermal Stress (> 150 °C) Parent->Thermal Heating (DSC) Photo Photolytic Stress (UV/Vis) Parent->Photo Photon Absorption Radical Homolytic C-I Cleavage (Iodine Radical) Thermal->Radical High Temp NitroDecomp Nitro-to-Nitrite Rearrangement (NO2 Release) Thermal->NitroDecomp T > 150 °C Photo->Radical BDE ~65 kcal/mol Polymer Oligomeric Byproducts Radical->Polymer Radical Recombination RingOpening Pyrazole Ring Opening NitroDecomp->RingOpening Exothermic Collapse RingOpening->Polymer Final Degradation

Figure 1: Thermal and photolytic degradation pathways of 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Conclusion & Storage Directives

The thermodynamic profile of 5-iodo-1-methyl-3-nitro-1H-pyrazole reveals a molecule that is highly sensitive to both photon-induced radical formation and thermally-induced exothermic decomposition. The low BDE of the C-I bond acts as a chemical trigger, while the C3-nitro group acts as an energetic engine.

Mandatory Storage Directives: To arrest homolytic cleavage and prevent premature degradation, this compound must be stored under a strict inert atmosphere (Argon or Nitrogen) to prevent radical propagation. It must be housed in actinic (amber) glassware to block UV/Vis radiation, and maintained at sub-ambient temperatures (2 °C to 8 °C) to ensure long-term kinetic stability.

Sources

Foundational

in vitro toxicity and safety data for 5-iodo-1-methyl-3-nitro-1H-pyrazole

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of 5-iodo-1-methyl-3-nitro-1H-pyrazole This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of 5-iodo-1-methyl-3-nitro-1H-pyrazole

This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel chemical entity, 5-iodo-1-methyl-3-nitro-1H-pyrazole. Given the absence of extensive public data on this specific molecule, this document outlines a scientifically rigorous, tiered testing strategy. This approach is designed to efficiently characterize potential hazards, inform risk assessment, and guide decision-making in the development of any product containing this compound. The methodologies described are grounded in established regulatory principles and best practices in toxicology.

Introduction to 5-iodo-1-methyl-3-nitro-1H-pyrazole and the Imperative for a Robust Safety Assessment

5-iodo-1-methyl-3-nitro-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals.[1][2][3] The pyrazole scaffold is a key component in numerous approved drugs.[1][4] The specific substitutions on this molecule—an iodo group, a methyl group, and a nitro group—confer distinct chemical properties that necessitate a thorough toxicological evaluation. The nitro group, in particular, is an electron-withdrawing moiety that can be associated with genotoxicity and oxidative stress in some chemical classes.[5] Furthermore, a safety data sheet for the closely related compound, 5-iodo-1-methyl-1H-pyrazole, indicates potential for skin, eye, and respiratory irritation, and notes that the toxicological properties have not been fully investigated.[6] This data gap underscores the critical need for a systematic in vitro safety assessment before this compound can be considered for further development.

Postulated Toxicological Profile and Key Areas of Concern

Based on the chemical structure of 5-iodo-1-methyl-3-nitro-1H-pyrazole, several potential toxicological endpoints should be prioritized for investigation:

  • Cytotoxicity: As a foundational measure of toxicity, assessing the concentration at which the compound causes cell death is essential.

  • Genotoxicity: The presence of a nitro group raises concerns about potential mutagenicity (gene mutations) and clastogenicity (chromosome damage). Some methyl-pyrazole pesticides have demonstrated genotoxic effects, potentially through the induction of oxidative stress.[7][8]

  • Hepatotoxicity: The liver is a primary site of metabolism for foreign compounds, making it susceptible to drug-induced injury.[9][10]

  • Cardiotoxicity: Unintended interactions with cardiac ion channels can lead to life-threatening arrhythmias and are a major reason for drug withdrawal.[9]

  • Oxidative Stress: The nitroaromatic structure suggests a potential for redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[7][8]

A Tiered In Vitro Toxicity Testing Strategy

A tiered approach to in vitro toxicity testing is a cost-effective and scientifically sound strategy to build a comprehensive safety profile.[10][11][12] This involves starting with broad, high-throughput screens and progressing to more complex, mechanism-focused assays for compounds that show activity.

Tier 1: Foundational Toxicity Assessment

The goal of Tier 1 is to establish a baseline understanding of the compound's cytotoxic and genotoxic potential.

  • Cytotoxicity Assays: These assays will determine the concentration range of the compound that is toxic to cells, which is crucial for designing subsequent experiments. A panel of cell lines representing different organs should be used.

  • Genotoxicity Assays: A standard battery of tests is recommended by regulatory agencies to identify compounds that may cause genetic damage.[9][13]

Assay Cell Line(s) Endpoint(s) Rationale
Cytotoxicity (e.g., MTT or LDH assay) HepG2 (human liver), HEK293 (human kidney), HaCaT (human skin)Cell viability, membrane integrityTo determine the concentration-dependent toxicity across different cell types and establish a concentration range for further testing.
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium and Escherichia coli strainsGene mutationsA standard screening assay to detect mutagenic potential.[13]
In Vitro Micronucleus Assay CHO-K1 (Chinese hamster ovary) or human peripheral blood lymphocytesChromosomal damage (clastogenicity and aneugenicity)To identify compounds that can cause structural or numerical chromosomal aberrations.[13]
Experimental Workflow: Tier 1 Assessment

G cluster_0 Tier 1: Foundational Toxicity A Compound Synthesis and Characterization B Cytotoxicity Assays (e.g., MTT, LDH) on multiple cell lines A->B D Bacterial Reverse Mutation Assay (Ames Test) A->D C Determine IC50 values B->C E In Vitro Micronucleus Assay C->E Inform concentration selection F Genotoxicity Assessment D->F E->F G A Tier 1 Results: Cytotoxicity & Genotoxicity B Low Cytotoxicity & No Genotoxicity A->B Favorable C High Cytotoxicity or Genotoxicity A->C Unfavorable D Proceed with development (consider Tier 2 for specific applications) B->D E Tier 2 Mechanistic Studies: Hepatotoxicity, Cardiotoxicity, ROS C->E F Identify mechanism and assess risk E->F G Structure-Activity Relationship (SAR) studies to mitigate toxicity F->G H Terminate development F->H High risk

Caption: A decision-making tree based on tiered in vitro toxicity results.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-iodo-1-methyl-3-nitro-1H-pyrazole in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Micronucleus Assay
  • Cell Culture and Treatment: Culture CHO-K1 cells to an appropriate confluency. Treat the cells with at least three concentrations of the test compound (based on cytotoxicity data), along with positive and negative controls, for a duration that covers one to two cell cycles.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one cell division.

  • Cell Harvesting and Staining: Harvest the cells by trypsinization, followed by a hypotonic treatment and fixation. Stain the cells with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control. A significant, dose-dependent increase in micronuclei indicates a positive result. [13]

Conclusion

The proposed in-depth technical guide provides a robust and scientifically-defensible strategy for the in vitro toxicity and safety assessment of 5-iodo-1-methyl-3-nitro-1H-pyrazole. By employing a tiered approach, researchers and drug development professionals can efficiently gather the necessary data to make informed decisions about the future of this compound. This systematic evaluation is paramount to ensuring human safety and regulatory compliance. The early identification of potential liabilities through these in vitro methods can save significant time and resources in the long run. [12]

References

  • Vertex AI Search. (2010, February 26).
  • Sigma-Aldrich. 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5.
  • Eurofins Discovery. In Vitro Toxicology Services.
  • Pharmaron. In vitro Toxicity Testing for Drug Discovery.
  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • PubMed. (2012, October 9). Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells.
  • Tokyo Chemical Industry. (2025, December 10).
  • TME Scientific. In Vitro Toxicology Assays.
  • Chemical Label. 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
  • Benchchem. 5-Iodo-1-methyl-3-nitro-1H-pyrazole.
  • Academic Strive. (2024, May 30).
  • JOCPR.
  • Apollo Scientific. (2023, June 8). 5-Iodo-3-(trifluoromethyl)-1H-pyrazole.
  • PMC. Current status of pyrazole and its biological activities.
  • Journal of Medicinal and Chemical Sciences.
  • Vertex AI Search. (2025, August 7). Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells.
  • Synergy Publishers. (2015, March 10). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles.
  • PMC - NIH. (2025, November 12).
  • MDPI. (2026, January 31).
  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • PMC. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • ResearchGate. (2025, April 29).
  • CDC Stacks. Toxicological Profile for Nitrophenols.

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Exploratory

The Pharmacokinetic Profile of 5-Iodo-1-Methyl-3-Nitro-1H-Pyrazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of Pyrazole Derivatives in Medicinal Chemistry The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] From anti-inflammatory agents like celecoxib to targeted cancer therapies, the versatility of the pyrazole ring allows for fine-tuning of pharmacological properties.[3][4][5] The introduction of specific substituents, such as an iodo group at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position, creates a unique chemical entity with a distinct potential for therapeutic intervention. This guide provides a comprehensive overview of the anticipated pharmacokinetic properties of 5-iodo-1-methyl-3-nitro-1H-pyrazole derivatives and outlines a systematic approach for their experimental determination.

The strategic incorporation of an iodine atom can significantly modulate a compound's lipophilicity, potentially enhancing membrane permeability and cellular uptake.[6] Furthermore, the nitroaromatic moiety is a well-known pharmacophore, often associated with antimicrobial and anticancer activities.[7][8][9] However, the bioreduction of the nitro group can lead to reactive intermediates, influencing both the therapeutic efficacy and the toxicological profile of the drug.[7][9] Understanding the interplay of these structural features is paramount for predicting the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for the comprehensive pharmacokinetic characterization of 5-iodo-1-methyl-3-nitro-1H-pyrazole derivatives.

Anticipated Physicochemical Properties and Their Influence on Pharmacokinetics

The pharmacokinetic journey of a drug is fundamentally governed by its physicochemical properties. For 5-iodo-1-methyl-3-nitro-1H-pyrazole derivatives, the key determinants are lipophilicity, size, and polarity. The interplay of the lipophilic iodine atom and the polar nitro group will result in a moderate lipophilicity, which is often favorable for oral bioavailability.

Table 1: Predicted Physicochemical Properties and their Pharmacokinetic Implications

PropertyPredicted Range/ValueImplication for Pharmacokinetics
Molecular Weight~250-350 g/mol Favorable for passive diffusion across membranes (satisfies Lipinski's Rule of Five).[10]
LogP (Lipophilicity)1.5 - 3.0Balanced lipophilicity can facilitate both membrane permeation and aqueous solubility, crucial for absorption and distribution.
pKaWeakly basicThe pyrazole nitrogen may exhibit weak basicity, influencing solubility and ionization state at different physiological pH values.
Polar Surface Area (PSA)60-80 ŲA moderate PSA suggests a good balance between membrane permeability and solubility.

Absorption: Crossing the Biological Barriers

For a systemically acting drug, efficient absorption from the site of administration into the bloodstream is a prerequisite for efficacy.[11][12] For orally administered 5-iodo-1-methyl-3-nitro-1H-pyrazole derivatives, this involves dissolution in the gastrointestinal fluids and subsequent permeation across the intestinal epithelium.

In Vitro Permeability Assessment: The Caco-2 Cell Model

A well-established method to predict intestinal permeability is the Caco-2 cell monolayer assay. These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13]

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.

  • Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring the TEER. Values above 250 Ω·cm² are generally considered acceptable.

  • Compound Application: Add the test compound (e.g., 10 µM in a transport buffer) to the apical (A) side of the monolayer.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.

  • Reverse Permeability: In a separate set of wells, add the compound to the basolateral side and sample from the apical side to determine the efflux ratio.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.[14]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

G cluster_0 Apical (Lumenal) Side cluster_1 Caco-2 Monolayer cluster_2 Basolateral (Blood) Side A Test Compound in Transport Buffer B Enterocytes A->B Permeation C Sample Collection for LC-MS/MS B->C Transport

Caption: Caco-2 permeability assay workflow.

Distribution: Reaching the Target Tissues

Following absorption, a drug is distributed throughout the body via the systemic circulation.[15] The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific tissues.

Plasma Protein Binding: The Unbound Fraction Matters

Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Therefore, determining the extent of plasma protein binding is a critical step.[16]

Protocol 2: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that retains proteins but allows the free passage of small molecules.

  • Sample Preparation: Add plasma to one chamber and the test compound in a buffer to the other chamber.

  • Incubation: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the percentage of unbound drug (%fu) as: %fu = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

A high percentage of plasma protein binding (>99%) may limit the free drug concentration available to exert its therapeutic effect.

Metabolism: The Biotransformation Cascade

Drug metabolism, primarily occurring in the liver, involves enzymatic modifications that facilitate the elimination of xenobiotics.[17] For 5-iodo-1-methyl-3-nitro-1H-pyrazole derivatives, metabolic pathways are likely to involve the pyrazole ring, the nitro group, and the iodo substituent.

The pyrazole ring itself is generally stable to oxidative cleavage.[18] However, N-dealkylation of the methyl group is a potential metabolic route. The most significant metabolic transformation is anticipated to be the reduction of the nitro group.[7][19][20] This can proceed through a series of intermediates, including nitroso and hydroxylamine species, which can be further reduced to the corresponding amine.[7][9] These reactive intermediates can potentially bind to cellular macromolecules, contributing to both the mechanism of action and potential toxicity.[9] The iodine atom may also be subject to deiodination, although this is generally a slower process.[21]

G A 5-Iodo-1-methyl-3-nitro-1H-pyrazole B Nitro Reduction (Nitroso, Hydroxylamine intermediates) A->B Nitroreductases D N-dealkylation A->D CYP450 E Deiodination A->E Deiodinases C Amino Metabolite B->C F Phase II Conjugation (Glucuronidation, Sulfation) C->F

Caption: Potential metabolic pathways.

In Vitro Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound provides an early indication of its likely in vivo half-life and clearance. Human liver microsomes (HLM) are a commonly used in vitro system for this purpose as they contain a high concentration of cytochrome P450 enzymes.[14][17]

Protocol 3: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Excretion: The Final Elimination

The parent drug and its metabolites are ultimately eliminated from the body, primarily through the kidneys (urine) and/or the liver (bile/feces).[22]

In Vivo Pharmacokinetic Study: The Complete Picture

To obtain a comprehensive understanding of the ADME properties in a living system, an in vivo pharmacokinetic study in a relevant animal model (e.g., rats or mice) is essential.[18][23]

Protocol 4: In Vivo Pharmacokinetic Study in Rats

  • Animal Dosing: Administer the test compound to a group of rats via the intended clinical route (e.g., oral gavage) and also intravenously to a separate group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t₁/₂: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Absolute bioavailability (for oral administration).

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionImportance
CmaxThe highest concentration of the drug in the blood.Related to efficacy and potential for acute toxicity.
TmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.
AUCThe total drug exposure over time.A measure of the extent of drug absorption.
t₁/₂The time it takes for the drug concentration to decrease by half.Determines the dosing interval.
Clearance (CL)The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Bioavailability (F%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A key parameter for determining the oral dose.

Toxicity Assessment: Ensuring a Safe Therapeutic Window

The nitroaromatic scaffold can be associated with toxicity, primarily due to the formation of reactive metabolites during its reduction.[9][17] Therefore, early assessment of potential toxicity is crucial.

In Silico and In Vitro Toxicity Screening
  • In Silico Prediction: Utilize computational models to predict potential liabilities such as mutagenicity (e.g., using Derek Nexus®) and cardiotoxicity (e.g., hERG inhibition).

  • Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of the compound.

  • Cytotoxicity Assays: Evaluate the toxicity of the compound in relevant cell lines (e.g., HepG2 for hepatotoxicity) by measuring cell viability.

Conclusion: A Roadmap for Advancing 5-Iodo-1-Methyl-3-Nitro-1H-Pyrazole Derivatives

This technical guide provides a structured framework for the comprehensive evaluation of the pharmacokinetic properties of 5-iodo-1-methyl-3-nitro-1H-pyrazole derivatives. By systematically applying the described in vitro and in vivo methodologies, researchers can gain a thorough understanding of the ADME profile of these novel compounds. The integration of data from permeability, plasma protein binding, metabolic stability, and in vivo pharmacokinetic studies will enable informed decision-making in the lead optimization process. A deep understanding of the metabolic pathways, particularly the reduction of the nitro group, will be critical for mitigating potential toxicity and designing safer, more effective therapeutic agents. The pyrazole scaffold continues to be a rich source of innovative drug candidates, and a robust pharmacokinetic characterization is the key to unlocking their full therapeutic potential.

References

  • Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
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  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • PubMed. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties.
  • Taylor & Francis eBooks. Modeling Drug Metabolism and Excretion.
  • PMC. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties.
  • PMC. (2026).
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  • PubMed. (2015). In vitro disposition profiling of heterocyclic compounds.
  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
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  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
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  • ResearchGate. (2022). A REVIEW ON THE CURRENT STUDIES IN PYRAZOLE DERIVATIVES, THEIR BIOLOGICAL AND PHARMACOLOGICAL PROPERTIES.
  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-Iodo-1-methyl-3-nitro-1H-pyrazole as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrazole Scaffold and 5-Iodo-1-methyl-3-nitro-1H-pyrazole The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazole Scaffold and 5-Iodo-1-methyl-3-nitro-1H-pyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs spanning a wide array of therapeutic areas, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology such as crizotinib and axitinib.[2][3] The pyrazole scaffold's value lies in its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which allows for effective binding to targets like enzymes and receptors.[4]

Within the vast chemical space of pyrazole derivatives, 5-iodo-1-methyl-3-nitro-1H-pyrazole emerges as a particularly strategic building block for drug discovery programs. The thoughtful placement of its functional groups—an iodo group at the 5-position, a nitro group at the 3-position, and a methyl group on the N1 nitrogen—creates a molecule primed for diverse and predictable chemical transformations. The strong electron-withdrawing nature of the nitro group at C3 renders the pyrazole ring electron-deficient, while the iodine atom at C5 serves as an excellent leaving group in nucleophilic substitution reactions and a key handle for transition-metal-catalyzed cross-coupling reactions.[4] This unique electronic and steric arrangement allows for the regioselective introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of 5-iodo-1-methyl-3-nitro-1H-pyrazole is essential for its effective application.

PropertyValueSource
Molecular Formula C4H4IN3O2[5]
Molecular Weight 253.00 g/mol [5]
CAS Number 75092-34-1[6]

The synthesis of 5-iodo-1-methyl-3-nitro-1H-pyrazole can be achieved through a multi-step sequence starting from 1-methyl-1H-pyrazole.

Protocol 1: Synthesis of 5-Iodo-1-methyl-3-nitro-1H-pyrazole

This protocol outlines a two-step synthesis starting with the nitration of 1-methyl-1H-pyrazole followed by iodination.

Step 1: Synthesis of 1-methyl-3-nitro-1H-pyrazole [7]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of fuming nitric acid (90%, 5 mL) and sulfuric acid (98%, 5 mL) to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 1-methyl-1H-pyrazole (1.0 g, 12.2 mmol) dropwise to the cooled acid mixture, ensuring the temperature remains below 10°C.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture onto ice water and neutralize with a saturated sodium carbonate solution. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-3-nitro-1H-pyrazole.

Step 2: Synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole [7]

Note: While the target is the 5-iodo isomer, this reference provides a method for iodination at the 4-position, which can be adapted. For the 5-iodo isomer, direct lithiation followed by iodination is a more regioselective approach.[8]

Alternative Regioselective Iodination at C5: [8]

  • Reaction Setup: Dissolve 1-methyl-3-nitro-1H-pyrazole in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Lithiation: Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78°C to generate the lithium pyrazolide.

  • Iodination: Add a solution of iodine in THF dropwise and allow the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract with an organic solvent, dry the organic layer, and purify by column chromatography to obtain 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Applications in Medicinal Chemistry: Key Coupling Reactions

The true utility of 5-iodo-1-methyl-3-nitro-1H-pyrazole lies in its ability to serve as a versatile scaffold for the introduction of diverse chemical moieties through transition-metal-catalyzed cross-coupling reactions. The C-I bond is particularly amenable to these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl groups.[9][10] This is crucial for exploring how different aromatic substituents impact target binding and pharmacokinetic properties.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Workflow Start Reaction Setup Reactants 5-Iodo-1-methyl-3-nitro-1H-pyrazole Arylboronic acid Base (e.g., K2CO3) Start->Reactants Reaction Heat under Inert Atmosphere Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Solvent Solvent System (e.g., 1,4-dioxane/H2O) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-1-methyl-3-nitro-1H-pyrazole Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 5-Iodo-1-methyl-3-nitro-1H-pyrazole with an Arylboronic Acid [11][12]

  • Reaction Setup: To a reaction vessel, add 5-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (2-10 mol%), and a base like potassium carbonate or potassium phosphate (2-3 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or THF and water. Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired 5-aryl-1-methyl-3-nitro-1H-pyrazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, which can act as linkers or pharmacophores in their own right.[13][14] This reaction is invaluable for creating more linear and rigid structures.

Protocol 3: Sonogashira Coupling of 5-Iodo-1-methyl-3-nitro-1H-pyrazole with a Terminal Alkyne [8][15]

  • Reaction Setup: In a reaction vessel, combine 5-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add a solvent such as THF or DMF and a base, typically an amine like triethylamine or diisopropylethylamine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 5-alkynyl-1-methyl-3-nitro-1H-pyrazole product.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[16][17] This reaction allows for the coupling of 5-iodo-1-methyl-3-nitro-1H-pyrazole with a wide variety of primary and secondary amines, amides, and other nitrogen-containing nucleophiles.

Logical Flow of a Buchwald-Hartwig Amination Reaction

Buchwald_Hartwig_Flow cluster_reactants Reactants & Reagents cluster_catalyst Catalytic System ArylHalide 5-Iodo-1-methyl-3-nitro-1H-pyrazole Reaction_Conditions Inert Atmosphere Toluene or Dioxane Heat (80-110°C) ArylHalide->Reaction_Conditions Amine Primary or Secondary Amine Amine->Reaction_Conditions Base Base (e.g., NaOt-Bu, Cs2CO3) Base->Reaction_Conditions Pd_Source Palladium Pre-catalyst (e.g., Pd(OAc)2) Pd_Source->Reaction_Conditions Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Reaction_Conditions Product 5-Amino-1-methyl-3-nitro-1H-pyrazole Derivative Reaction_Conditions->Product

Caption: Key components and conditions for a Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of 5-Iodo-1-methyl-3-nitro-1H-pyrazole [18][19]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

  • Addition of Reactants: Add 5-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 eq), the amine coupling partner (1.1-1.5 eq), and an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture (typically 80-110°C) with vigorous stirring. Monitor the reaction's progress.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the desired 5-amino-substituted pyrazole derivative.

Conclusion

5-Iodo-1-methyl-3-nitro-1H-pyrazole is a high-value building block for medicinal chemists. Its well-defined regiochemistry and the versatile reactivity of the iodo and nitro groups provide a robust platform for the synthesis of diverse compound libraries. The protocols outlined above for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a foundation for the efficient and predictable elaboration of this pyrazole core, facilitating the rapid exploration of structure-activity relationships in the pursuit of novel therapeutics.

References

  • Rani, P., Srivastava, V. K., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2345-2368.
  • Rani, P., Srivastava, V. K., & Kumar, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 910-936.
  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 8045-8067.
  • El-Hajj, R., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712.
  • (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Journal of Heterocyclic Chemistry.
  • van der Werf, R., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658639.
  • (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research.
  • Sadowski, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(13), 8874-8882.
  • Kasi, R., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2636-2646.
  • (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar.
  • Stanovnik, B., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • (2026). 5-Nitro-1H-Pyrazole-3-Carboxylic Acid: A Versatile Tool for Fine Chemical Synthesis. Odyssey Organics.
  • Channar, P. A., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Bioorganic Chemistry, 110, 104811.
  • (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008.
  • (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Access Journals.
  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1050-1057.
  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 80, 16-25.
  • Sadowski, M., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan.
  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Semantic Scholar.
  • (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC.
  • (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI.
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  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358.

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of 5-iodo-1-methyl-3-nitro-1H-pyrazole in Modern Agrochemical Design

Abstract The pyrazole scaffold represents a cornerstone in the development of modern agrochemicals, serving as a "privileged" structure in a multitude of commercial fungicides, herbicides, and insecticides.[1][2] This do...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold represents a cornerstone in the development of modern agrochemicals, serving as a "privileged" structure in a multitude of commercial fungicides, herbicides, and insecticides.[1][2] This document provides a detailed technical guide for researchers on the strategic incorporation of a novel, functionalized derivative, 5-iodo-1-methyl-3-nitro-1H-pyrazole , into the agrochemical discovery pipeline. We elucidate the rationale behind this specific substitution pattern, detailing the potential synergistic contributions of the iodo and nitro moieties to biological activity. This guide furnishes detailed, field-proven protocols for the synthesis, characterization, and multi-tiered biological screening of this compound. The methodologies are designed to be self-validating and are supported by explanations of the underlying scientific principles, enabling researchers to effectively evaluate its potential as a lead candidate for developing next-generation crop protection agents.

Rationale for the Target Molecule in Agrochemical Discovery

The selection of 5-iodo-1-methyl-3-nitro-1H-pyrazole as a candidate for agrochemical screening is a deliberate design choice rooted in established structure-activity relationship (SAR) principles. The efficacy of a pesticide is critically dependent on its ability to reach and interact with a specific biological target.[3] The functional groups on the pyrazole core are strategically chosen to optimize physicochemical properties and enhance biological potency.

  • The Pyrazole Core: This five-membered heterocyclic ring is a recurring and highly successful motif in agrochemicals.[1][4] Its structural rigidity, metabolic stability, and capacity for substitution at multiple positions allow for fine-tuning of its properties to interact with a wide range of biological targets in pests, weeds, and fungi.[1][5]

  • The Iodo Group (C5-Position): Halogenation is a fundamental strategy in medicinal and agrochemical chemistry. The introduction of an iodine atom can significantly increase lipophilicity, which may enhance the molecule's ability to permeate biological membranes.[6] Furthermore, iodine is a potent halogen bond donor, capable of forming strong, specific interactions (C–I⋯N, C–I⋯O) with target enzymes, potentially locking the molecule into a bioactive conformation and increasing intrinsic activity.[7]

  • The Nitro Group (C3-Position): As a strong electron-withdrawing group, the nitro moiety profoundly influences the electronic character of the pyrazole ring.[8] This can modulate the pKa of the molecule and alter its binding affinity to target proteins. Nitropyrazole derivatives have shown significant biological potential, making this a promising functionalization strategy.[9][10]

Based on the known activities of other pyrazole-based agrochemicals, 5-iodo-1-methyl-3-nitro-1H-pyrazole is hypothesized to exhibit activity through one or more of the following established Modes of Action (MoA):

  • Fungicidal: Inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain, a common MoA for pyrazole-carboxamide fungicides.[1][11][12]

  • Insecticidal: Antagonism of the GABA-gated chloride channel in the insect nervous system, the target of the phenylpyrazole insecticide Fipronil.[1][3]

  • Herbicidal: Inhibition of key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[1][4]

Synthesis and Characterization of 5-iodo-1-methyl-3-nitro-1H-pyrazole

The following section details a plausible and efficient synthetic route for the target compound, beginning from a commercially available starting material. This multi-step synthesis ensures high purity of the final product, which is critical for accurate biological evaluation.[13]

Synthetic Workflow

A 1-methyl-1H-pyrazole B 1-methyl-3-nitro-1H-pyrazole A->B  Nitration (HNO₃ / H₂SO₄) C 5-iodo-1-methyl-3-nitro-1H-pyrazole B->C  Iodination (N-Iodosuccinimide) cluster_0 Tier 1: Primary Screening (Single High Dose) cluster_1 Tier 2: Secondary Screening (Dose-Response) cluster_2 Tier 3: Advanced Studies A Fungicidal Screen (Spore Germination) Hit Hit? A->Hit B Herbicidal Screen (Seedling Growth) B->Hit C Insecticidal Screen (Leaf Dip Bioassay) C->Hit D Determine Potency (EC₅₀ / LC₅₀) Lead Lead? D->Lead E Mode of Action (MoA) Deconvolution F Crop Selectivity & Phytotoxicity E->F Hit->D Yes (>50% inhibition) Lead->E Yes (Potent & Selective) cluster_0 Mitochondrial Electron Transport Chain (Fungi) Succinate Succinate C2 Complex II (SDH) Succinate->C2 Fumarate Fumarate UQ Ubiquinone (Q) UQH2 Ubihydroquinone (QH₂) C3 Complex III UQ->C3 e⁻ ATP ATP C1 Complex I C1->UQ e⁻ C2->Fumarate C4 Complex IV C3->C4 e⁻ O2 O2 C4->O2 e⁻ C5 Complex V (ATP Synthase) C5->ATP Inhibitor 5-iodo-1-methyl- 3-nitro-1H-pyrazole Inhibitor->C2 Inhibition

Sources

Method

palladium-catalyzed amination of 5-iodo-1-methyl-3-nitro-1H-pyrazole

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Iodo-1-methyl-3-nitro-1H-pyrazole Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern drug discovery, with substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Iodo-1-methyl-3-nitro-1H-pyrazole

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern drug discovery, with substituted pyrazoles forming the core of numerous active pharmaceutical ingredients[1]. However, the direct amination of highly electron-deficient, base-sensitive substrates like 5-iodo-1-methyl-3-nitro-1H-pyrazole presents significant synthetic hurdles. This application note details a highly optimized, self-validating protocol for the palladium-catalyzed C–N cross-coupling of this challenging substrate, emphasizing the mechanistic causality behind catalyst, ligand, and base selection.

Mechanistic Rationale & Reaction Design

2.1 Substrate Electronic Profile The presence of the strongly electron-withdrawing nitro group at the C3 position renders the pyrazole core highly electron-deficient. While this facilitates the initial oxidative addition of the C–I bond to the Pd(0) center, it severely retards the subsequent reductive elimination step. Furthermore, five-membered heteroaryl halides are notorious for deactivating palladium catalysts by forming stable, unreactive bis(heteroaryl)palladium complexes[2].

2.2 Ligand & Base Causality To overcome catalyst deactivation, the use of extremely bulky biarylphosphine ligands, such as tBuBrettPhos, is mandatory. The extreme steric bulk of tBuBrettPhos enforces a monoligated Pd(L) active species, which prevents off-cycle bis-heteroaryl coordination and accelerates the challenging reductive elimination step[2].

Base selection is equally critical. Strong bases like NaOtBu, commonly used in Buchwald-Hartwig aminations, lead to rapid degradation of the nitroaromatic system and unwanted side reactions[3]. Therefore, a milder, insoluble inorganic base such as Cs₂CO₃ is required. The heterogeneous nature of Cs₂CO₃ in 1,4-dioxane provides a controlled, low concentration of active base, protecting the nitro group while efficiently deprotonating the coordinated amine[3].

Workflow Visualization

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 5-Iodo-1-methyl- 3-nitro-1H-pyrazole PdII Pd(II) Intermediate (HetAr-Pd-I)L OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amine + Base PdII_Amido Pd(II) Amido Complex (HetAr-Pd-NR2)L AmineCoord->PdII_Amido - Base·HI RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Pyrazole Product RedElim->Product

Pd-catalyzed amination cycle of 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Quantitative Optimization Data

The following table summarizes the experimental data driving the optimized conditions, demonstrating the dramatic impact of ligand and base selection on the reaction trajectory.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd₂(dba)₃ / tBuBrettPhos Cs₂CO₃ 1,4-Dioxane 100 88% Optimal monoligation; excellent nitro group tolerance.
2Pd₂(dba)₃ / tBuBrettPhosNaOtBu1,4-Dioxane10032%Substrate degradation due to base-sensitivity of the -NO₂ group.
3Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10041%Sluggish reductive elimination; buildup of Pd(II) resting state.
4Pd(OAc)₂ / BINAPK₃PO₄Toluene11018%Severe catalyst deactivation via bis(heteroaryl) complexation.

Self-Validating Experimental Protocol

This protocol describes the coupling of 5-iodo-1-methyl-3-nitro-1H-pyrazole with morpholine (as a representative secondary amine). The workflow is designed with built-in analytical checkpoints to ensure self-validation.

Materials & Setup
  • Substrate: 5-Iodo-1-methyl-3-nitro-1H-pyrazole (1.0 mmol, 253.0 mg)

  • Amine: Morpholine (1.2 mmol, 104.5 µL)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • Ligand: tBuBrettPhos (0.04 mmol, 4 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, 651.6 mg) – Must be finely milled and oven-dried.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL) – Degassed via freeze-pump-thaw.

Step-by-Step Execution
  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 5-iodo-1-methyl-3-nitro-1H-pyrazole, Pd₂(dba)₃, tBuBrettPhos, and Cs₂CO₃.

    • Causality: Pd(0) complexes and electron-rich phosphines are highly susceptible to aerobic oxidation. Strict exclusion of oxygen prevents premature catalyst death.

  • Solvent & Amine Addition: Add degassed 1,4-dioxane (5.0 mL) followed by morpholine. Seal the tube with a Teflon stopcock.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 12 hours.

    • Causality: High stirring rates are essential because the reaction relies on the solid-liquid interface of the heterogeneous Cs₂CO₃ base.

In-Process Controls (IPC) & Validation
  • Checkpoint 1 (TLC at 4 hours): Sample 10 µL of the reaction mixture, dilute in EtOAc, and spot on silica gel (Eluent: 3:1 Hexane/EtOAc). The starting material (Rf ~0.6, UV active) should be significantly depleted, with a new, more polar product spot appearing (Rf ~0.3, bright yellow under UV due to the push-pull chromophore).

  • Checkpoint 2 (LC-MS at 12 hours): Analyze an aliquot via LC-MS.

    • Validation Logic: The starting material mass (m/z[M+H]⁺ 253.9) must be absent. The product mass (m/z[M+H]⁺ 213.1) must be the dominant peak. If m/z 128.0 is observed, it indicates protodehalogenation (reduction of the C–I bond), suggesting trace moisture or the amine acting as a hydride source.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography (SiO₂, 10-40% EtOAc in Hexanes).

  • Final Structural Validation (NMR):

    • ¹H NMR (CDCl₃): The diagnostic C4–H singlet of the pyrazole must shift significantly upfield (from ~7.5 ppm in the starting material to ~6.2 ppm in the product). This shielding effect is the definitive proof of successful C–N bond formation, caused by the strong electron-donating resonance of the newly attached morpholine nitrogen.

References

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - Journal of the American Chemical Society URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH / ACS Publications URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Scalable Manufacturing Process for 5-Iodo-1-methyl-3-nitro-1H-pyrazole

Abstract This document provides a comprehensive technical guide for the scale-up manufacturing of 5-iodo-1-methyl-3-nitro-1H-pyrazole, a key building block in pharmaceutical and agrochemical synthesis.[1][2] The guide de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of 5-iodo-1-methyl-3-nitro-1H-pyrazole, a key building block in pharmaceutical and agrochemical synthesis.[1][2] The guide details a robust and scalable two-step synthetic pathway, starting from the nitration of 1-methyl-1H-pyrazole followed by regioselective iodination. We present validated protocols for both laboratory (gram-scale) and pilot plant (kilogram-scale) production. The narrative emphasizes process safety, critical parameter control, and analytical validation, reflecting field-proven insights to ensure a self-validating and reproducible manufacturing process. This guide is intended for researchers, chemists, and chemical engineers in the drug development and fine chemical industries.

Introduction and Strategic Importance

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[3][4] The target molecule, 5-iodo-1-methyl-3-nitro-1H-pyrazole, is a highly valuable intermediate. The nitro group acts as a powerful electron-withdrawing group and a synthetic handle for further transformations, such as reduction to an amine, while the iodo-substituent provides a versatile site for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[2][5]

Scaling the synthesis of such a molecule from the bench to a pilot plant presents significant challenges, including managing the thermodynamics of highly exothermic reactions like nitration, ensuring regiochemical purity, and developing scalable purification methods.[6] This guide outlines a process designed to address these challenges through careful reaction control, in-process monitoring, and a robust crystallization strategy.

Selected Synthetic Pathway & Rationale

The chosen manufacturing route is a two-step process selected for its efficiency, use of readily available starting materials, and scalability.

Step 1: Nitration. 1-methyl-1H-pyrazole is nitrated using a mixed acid system (sulfuric and nitric acid) to yield 1-methyl-3-nitro-1H-pyrazole. This is a classic and well-understood electrophilic aromatic substitution. The regioselectivity is directed by the methyl group, favoring nitration at the 3- and 5-positions. Under controlled conditions, the 3-nitro isomer can be obtained as the major product.

Step 2: Iodination. The intermediate, 1-methyl-3-nitro-1H-pyrazole, is then regioselectively iodinated at the 5-position. While direct iodination of pyrazoles can be challenging, the presence of the deactivating nitro group at the 3-position directs the incoming electrophile to the 5-position. This step utilizes N-Iodosuccinimide (NIS) as a mild and effective iodinating agent.

This pathway avoids the handling of potentially unstable or highly toxic reagents and provides a clear route to the desired isomer with high purity.

Synthetic_Pathway Start 1-methyl-1H-pyrazole Intermediate 1-methyl-3-nitro-1H-pyrazole Start->Intermediate Step 1: Nitration (H₂SO₄, HNO₃) Product 5-iodo-1-methyl-3-nitro-1H-pyrazole Intermediate->Product Step 2: Iodination (N-Iodosuccinimide)

Caption: Overall two-step synthetic route to the target molecule.

Process Chemistry and Hazard Analysis

3.1. Nitration Chemistry

The nitration of pyrazoles is a highly exothermic reaction that requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts.[6][7] The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid.

Safety Considerations:

  • Thermal Runaway: Nitration reactions are notoriously exothermic.[6] The rate of heat generation can exceed the rate of heat removal in a large reactor if reagent addition is not carefully controlled, leading to a dangerous increase in temperature and pressure.[8][9]

  • Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive.[8] Appropriate personal protective equipment (PPE) and acid-resistant equipment are mandatory.[8]

  • Gas Evolution: The reaction can produce toxic nitrogen oxide fumes (NOx), requiring efficient ventilation and possibly a scrubber system on a large scale.[10]

3.2. Iodination Chemistry

The iodination step using N-Iodosuccinimide (NIS) is generally safer and more selective than using molecular iodine. The reaction is typically performed in a suitable solvent like acetonitrile.

Safety Considerations:

  • Reagent Handling: While safer than many alternatives, NIS is an oxidizing agent and should be handled with care.

  • Work-up: The work-up procedure involves quenching with a reducing agent like sodium thiosulfate to destroy any remaining NIS or iodine.

Laboratory-Scale Protocol (10 g Scale)

This protocol serves as the baseline for process understanding and analytical method development.

Part A: Synthesis of 1-methyl-3-nitro-1H-pyrazole

Materials:

  • 1-methyl-1H-pyrazole (8.2 g, 100 mmol)

  • Concentrated Sulfuric Acid (98%, 30 mL)

  • Fuming Nitric Acid (90%, 10 mL)

  • Ice, Deionized Water, Sodium Carbonate (sat. aq.), Dichloromethane, Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (30 mL).

  • Cooling: Cool the flask in an ice/salt bath to -5 to 0 °C.

  • Nitrating Mixture: Slowly add fuming nitric acid (10 mL) to the sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1-methyl-1H-pyrazole (8.2 g) dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.[11]

    • Rationale: Slow, controlled addition is critical to manage the reaction exotherm.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • In-Process Control (IPC): Monitor the reaction completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium carbonate solution until the pH is ~7-8. Be cautious of gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow solid.

Part B: Synthesis of 5-iodo-1-methyl-3-nitro-1H-pyrazole

Materials:

  • 1-methyl-3-nitro-1H-pyrazole (from Part A, ~100 mmol theoretical)

  • N-Iodosuccinimide (NIS) (27.0 g, 120 mmol)

  • Acetonitrile (150 mL)

  • Sodium Thiosulfate (sat. aq.), Sodium Bicarbonate (sat. aq.), Dichloromethane

Procedure:

  • Reactor Setup: To a 500 mL round-bottom flask, add the crude 1-methyl-3-nitro-1H-pyrazole and acetonitrile (150 mL).

  • Reagent Addition: Add N-Iodosuccinimide (27.0 g) to the solution in one portion.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.[11]

    • Rationale: Heating is required to achieve a reasonable reaction rate for this electrophilic substitution on a deactivated ring.

  • IPC: Monitor reaction completion by TLC or LC-MS.

  • Cooling & Concentration: Cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Work-up: Dissolve the residue in dichloromethane (150 mL). Wash sequentially with saturated sodium thiosulfate solution (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).[11]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield the final product.

Scale-Up Considerations and Pilot-Scale Protocol (1 kg Scale)

Scaling up from 10 g to 1 kg (a 100-fold increase) introduces significant engineering and safety challenges that must be proactively managed.

Critical Scale-Up Parameters
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale & Control Strategy
Heat Transfer Surface area-to-volume ratio is high; cooling is efficient with an ice bath.Surface area-to-volume ratio is low; heat removal is a major challenge.Use a jacketed glass-lined reactor with a thermal control unit (TCU). Calculate heat duty and ensure cooling capacity is sufficient.
Reagent Addition Manual dropwise addition via dropping funnel.Metered addition via a calibrated pump (e.g., diaphragm or peristaltic pump).Ensures slow, consistent addition rate to control the exotherm. The addition rate is a Critical Process Parameter (CPP).
Mixing Magnetic or overhead mechanical stirrer.Baffled reactor with a specific impeller (e.g., pitched-blade turbine) to ensure homogeneity and prevent localized "hot spots".Agitator speed and power must be calculated to ensure efficient mixing without excessive shear.
Quenching Pouring onto ice."Reverse quench": Slowly add the reaction mixture to a large, well-stirred, and cooled vessel of ice/water.Provides better temperature control and safety by always having the quenching medium in excess.
Purification Recrystallization from a flask.Crystallization in the jacketed reactor with controlled cooling profile followed by filtration on a Nutsche filter-dryer.Controlled cooling prevents crashing out impurities and allows for consistent particle size distribution.
Pilot-Scale Manufacturing Workflow

Manufacturing_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Iodination & Purification S1_Charge Charge H₂SO₄ to Reactor S1_Cool Cool to 0°C S1_Charge->S1_Cool S1_Add_HNO3 Slow Addition of HNO₃ S1_Cool->S1_Add_HNO3 S1_Add_SM Controlled Addition of 1-methyl-1H-pyrazole S1_Add_HNO3->S1_Add_SM S1_React Reaction & IPC Monitoring S1_Add_SM->S1_React S1_Quench Reverse Quench into Ice/Water S1_React->S1_Quench S1_Workup Neutralization & Extraction S1_Quench->S1_Workup S2_Charge Charge Intermediate & Acetonitrile S1_Workup->S2_Charge Transfer of Crude Intermediate S2_Add_NIS Charge NIS S2_Charge->S2_Add_NIS S2_Heat Heat to 80°C & IPC Monitoring S2_Add_NIS->S2_Heat S2_Solvent_Swap Distill Acetonitrile, Add DCM S2_Heat->S2_Solvent_Swap S2_Wash Aqueous Washes (Thiosulfate, Bicarb) S2_Solvent_Swap->S2_Wash S2_Crystallize Crystallization with Anti-Solvent S2_Wash->S2_Crystallize S2_Filter Filtration & Drying S2_Crystallize->S2_Filter

Caption: Pilot-scale manufacturing workflow diagram.

Pilot-Scale (1 kg) Step-by-Step Protocol

Equipment: 50 L Glass-Lined Reactor (R-1), 100 L Glass-Lined Reactor (R-2), Nutsche Filter-Dryer, Calibrated Addition Pumps.

Part A: Synthesis of 1-methyl-3-nitro-1H-pyrazole (in R-1)

  • Reactor Inerting: Inert R-1 with nitrogen.

  • Charging: Charge concentrated H₂SO₄ (98%, 30 L) to R-1.

  • Cooling: Start agitation and cool the reactor jacket to -5 °C.

  • Nitrating Mixture: Using a pump, add fuming HNO₃ (90%, 10 L) subsurface over 1 hour, ensuring the batch temperature does not exceed 10 °C.

  • Substrate Addition: Add 1-methyl-1H-pyrazole (8.2 kg) via pump over 3-4 hours, maintaining the batch temperature at 0-5 °C.

  • Reaction: Hold the batch at 0-5 °C for 1 hour, then allow to warm to 20-25 °C and hold for 2 hours.

  • IPC: Sample and confirm reaction completion via HPLC.

  • Quench Preparation: Charge R-2 with 200 kg of ice/water and start agitation.

  • Reverse Quench: Transfer the contents of R-1 into R-2 via a dip tube over 2 hours, maintaining the temperature in R-2 below 20 °C.

  • Neutralization & Extraction: Neutralize the batch in R-2 with 50% aq. NaOH. Extract the product with Dichloromethane. The aqueous layer is separated and sent to waste treatment. The organic layer containing the intermediate is held for the next step.

Part B: Synthesis of 5-iodo-1-methyl-3-nitro-1H-pyrazole (in R-1)

  • Charging: Transfer the dichloromethane solution of the intermediate to the clean and dry R-1. Add acetonitrile (100 L).

  • Solvent Swap: Distill off the dichloromethane.

  • Reagent Addition: Add NIS (27.0 kg) via a solids charging port.

  • Reaction: Heat the reactor to 80 °C and hold for 12-16 hours.

  • IPC: Sample and confirm reaction completion via HPLC.

  • Work-up: Cool to 20 °C. Sequentially wash the batch with aqueous sodium thiosulfate and sodium bicarbonate solutions.

  • Crystallization: Partially concentrate the batch under vacuum. Add a suitable anti-solvent (e.g., heptane) and cool the reactor on a controlled ramp (e.g., 10 °C/hour) to 0 °C to induce crystallization.

  • Isolation: Filter the resulting slurry on the Nutsche filter-dryer. Wash the cake with cold solvent.

  • Drying: Dry the product under vacuum at 40-50 °C until constant weight is achieved.

Analytical Quality Control

TestSpecificationMethod
Appearance Off-white to yellow crystalline solidVisual Inspection
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, FT-IR
Assay ≥ 98.0%HPLC
Purity Any single impurity ≤ 0.5%HPLC
Melting Point Report ValueDSC or Capillary Method
Residual Solvents Per ICH GuidelinesGC-HS

Conclusion

This application note provides a detailed, scalable, and robust process for the manufacture of 5-iodo-1-methyl-3-nitro-1H-pyrazole. By understanding the underlying process chemistry and implementing rigorous engineering and safety controls, this valuable building block can be produced safely and efficiently on a kilogram scale. The protocols and parameters outlined herein should be validated in a pilot plant setting before proceeding to full-scale commercial manufacturing.

References

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. PMC.
  • Assessing the green chemistry metrics of 4-iodo-1-methyl-1H-pyrazol-3-amine synthesis. Benchchem.
  • Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • Notes on Environmental Concerns of Nitr
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Significance of the Pyrazole (B372694) Scaffold in Advanced Organic Synthesis. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 5-iodo-1-methyl-3-nitro-1H-pyrazole synthesis

Synthesis Overview: A Two-Step Approach The synthesis of 5-iodo-1-methyl-3-nitro-1H-pyrazole is typically achieved in a two-step sequence starting from 1-methyl-1H-pyrazole. The first step involves the nitration of the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Overview: A Two-Step Approach

The synthesis of 5-iodo-1-methyl-3-nitro-1H-pyrazole is typically achieved in a two-step sequence starting from 1-methyl-1H-pyrazole. The first step involves the nitration of the pyrazole ring to introduce the nitro group at the C3 position. The second, and more critical step, is the regioselective iodination at the C5 position. Achieving high regioselectivity is the primary challenge, as direct electrophilic iodination often favors the C4 position. Therefore, a directed metalation approach is the recommended and most reliable method for obtaining the desired 5-iodo isomer.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Regioselective Iodination Start 1-methyl-1H-pyrazole Nitration Nitrating Mixture (HNO₃ / H₂SO₄) Start->Nitration Precursor 1-methyl-3-nitro-1H-pyrazole Nitration->Precursor Deprotonation 1. n-BuLi, THF, -78 °C Precursor->Deprotonation Iodination_Quench 2. Iodine (I₂) Deprotonation->Iodination_Quench FinalProduct 5-iodo-1-methyl-3-nitro-1H-pyrazole Iodination_Quench->FinalProduct

Figure 1. Synthetic workflow for 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Part 1: Troubleshooting Guide

Issue 1: Low Yield During the Nitration of 1-methyl-1H-pyrazole (Step 1)

  • Question: My yield of 1-methyl-3-nitro-1H-pyrazole is consistently below the expected 70%. What are the likely causes and how can I improve it?

  • Answer: Low yields in this nitration step are common and can usually be traced to a few key parameters.

    • Temperature Control: The addition of 1-methyl-1H-pyrazole to the nitrating mixture is highly exothermic. If the temperature rises above 10°C, side reactions, including di-nitration or degradation of the pyrazole ring, can occur. Ensure your ice bath is robust and add the starting material very slowly, monitoring the internal temperature closely.[1]

    • Purity of Reagents: Use high-purity fuming nitric acid and concentrated sulfuric acid. The presence of excess water in the sulfuric acid can reduce the effectiveness of the nitrating mixture.

    • Inefficient Extraction: The product, 1-methyl-3-nitro-1H-pyrazole, has some water solubility. Ensure you perform multiple extractions (at least 3-4 times) with a suitable organic solvent like dichloromethane (DCM) to maximize recovery from the aqueous layer after neutralization.[1]

    • Incomplete Neutralization: Before extraction, the reaction mixture must be carefully neutralized. Pouring the acidic mixture onto ice is crucial, followed by slow addition of a saturated sodium carbonate or bicarbonate solution until the pH is neutral or slightly basic. Incomplete neutralization will result in poor extraction efficiency into the organic solvent.

Issue 2: Poor Yield or No Product in the Iodination Step (Step 2)

  • Question: I am attempting the deprotonation/iodination of 1-methyl-3-nitro-1H-pyrazole, but I am getting very low yields of the 5-iodo product. What could be going wrong?

  • Answer: This is a moisture- and air-sensitive reaction that requires careful technique. Low yields often stem from issues with the lithiation step.

    • Moisture Contamination: n-Butyllithium (n-BuLi) reacts rapidly with water. Ensure your glassware is oven-dried or flame-dried under vacuum and that your tetrahydrofuran (THF) is anhydrous. Even small amounts of moisture will consume the n-BuLi, preventing deprotonation of the pyrazole.

    • Inaccurate n-BuLi Titration: The concentration of commercially available n-BuLi can decrease over time. It is critical to titrate the n-BuLi solution before use to know its exact molarity. Using an insufficient amount of base will lead to incomplete deprotonation. A slight excess (1.1-1.3 equivalents) is recommended.[2][3]

    • Temperature Control: The deprotonation must be carried out at -78 °C (a dry ice/acetone bath). At higher temperatures, the highly reactive lithiated intermediate can become unstable or undergo side reactions.[2][3]

    • Iodine Addition: The solution of iodine in dry THF should also be added at -78 °C. Adding it too quickly or at a higher temperature can lead to side reactions. After addition, the mixture should be allowed to warm slowly to room temperature to ensure the reaction goes to completion.[2]

Issue 3: Formation of Isomeric Impurities (4-iodo Isomer)

  • Question: My final product contains a significant amount of an isomeric impurity. How can I improve the regioselectivity for the 5-iodo product?

  • Answer: The formation of the 4-iodo isomer suggests that an electrophilic iodination pathway is competing with the desired deprotonation pathway.

    • Cause: This typically happens if the deprotonation is incomplete. Any remaining neutral 1-methyl-3-nitro-1H-pyrazole can react with iodine via a slow electrophilic substitution, which tends to favor the 4-position.

    • Solution: The key is to ensure complete and rapid deprotonation. Use freshly titrated n-BuLi in the correct stoichiometry (1.1-1.3 eq.) and maintain the temperature strictly at -78 °C. Add the n-BuLi dropwise and allow the solution to stir for 10-15 minutes at -78 °C before adding the iodine solution to ensure the formation of the lithiated intermediate is complete.[2][3]

Part 2: Frequently Asked Questions (FAQs)
  • Q1: Why is the deprotonation/iodination method superior to direct electrophilic iodination for this synthesis?

    • A1: The regiochemical outcome of electrophilic substitution on a pyrazole ring is governed by the electronic effects of the substituents. The nitro group at C3 is strongly deactivating, making electrophilic attack at both the adjacent C4 and C5 positions difficult. However, the deprotonation approach leverages the same electron-withdrawing nature of the nitro group to its advantage. It significantly increases the acidity of the proton at the C5 position, making it the most acidic proton on the ring. A strong base like n-BuLi will selectively remove this specific proton, generating a nucleophilic carbanion at C5, which then reacts with iodine. This provides excellent and predictable regiocontrol.[2][3]

Figure 2. Mechanism of directed ortho-metalation and iodination.
(Note: Placeholder images are used in the diagram above. In a real scenario, these would be chemical structure images.)
  • Q2: What are the critical safety precautions for this synthesis?

    • A2: Both steps require significant caution.

      • Nitration: The use of fuming nitric acid and concentrated sulfuric acid requires working in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is highly exothermic and must be cooled properly.

      • Iodination: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. The reaction should be quenched carefully at low temperatures. Nitrated organic compounds can be energetic; while this specific compound is not noted as explosive, care should be taken to avoid heat and shock, especially with the crude product.

  • Q3: How can I purify the final 5-iodo-1-methyl-3-nitro-1H-pyrazole?

    • A3: The most common and effective purification method is column chromatography on silica gel.[1][4] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from unreacted starting material and any isomeric byproducts.[4] Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to obtain a highly pure, crystalline solid.[4]

Experimental Protocols & Data

Protocol 1: Synthesis of 1-methyl-3-nitro-1H-pyrazole

This protocol is adapted from established procedures for the nitration of N-methylpyrazole.[1]

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of fuming nitric acid (90%) and concentrated sulfuric acid (98%) to 0°C using an ice-salt bath.

  • Add 1-methyl-1H-pyrazole dropwise to the cooled nitrating mixture, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker.

  • Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-3-nitro-1H-pyrazole.

ReagentMolar Eq.Amount (for 10 mmol scale)Notes
1-methyl-1H-pyrazole1.00.82 g (10 mmol)Starting material
Fuming Nitric Acid (90%)~5~3.5 mLUse in a fume hood
Sulfuric Acid (98%)~5~3.5 mLAdd pyrazole to acid mix
Expected Yield ~70% (0.89 g) [1]
Protocol 2: Synthesis of 5-iodo-1-methyl-3-nitro-1H-pyrazole

This protocol is based on the highly regioselective methods developed for related pyrazole systems.[2][3]

Step-by-Step Methodology:

  • Add 1-methyl-3-nitro-1H-pyrazole and anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 2.5 M in hexanes) dropwise via syringe with vigorous stirring. A color change is typically observed.

  • Stir the mixture at -78 °C for 15 minutes after the n-BuLi addition is complete.

  • In a separate flask, dissolve iodine in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Hexane/Ethyl Acetate gradient).

ReagentMolar Eq.Amount (for 5 mmol scale)Notes
1-methyl-3-nitro-1H-pyrazole1.00.635 g (5 mmol)Must be dry
n-Butyllithium (2.5 M)1.32.6 mL (6.5 mmol)Titrate before use
Iodine (I₂)1.41.78 g (7 mmol)Dissolve in dry THF
Anhydrous THF-~30 mLSolvent
Expected Yield ~65-85% (based on similar syntheses[3])

References

  • Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • MDPI. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI. Available at: [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.
  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. Available at: [Link]

  • Larock, R. C., & Yue, D. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. BenchChem.
  • ResearchGate. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.
  • Chaikovskii, K. K., Kharlova, T. S., Tretyakov, E. V., Vasilevsky, S. F., & Filimonov, V. D. (2017). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2016).

Sources

Optimization

overcoming solubility issues of 5-iodo-1-methyl-3-nitro-1H-pyrazole in aqueous media

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 5-iodo-1-methyl-3-nitro-1H-pyrazole. This guide provides in-depth technical advice, troubleshooting pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 5-iodo-1-methyl-3-nitro-1H-pyrazole. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the significant challenge of this compound's poor aqueous solubility.

Compound Profile & Initial Assessment

While specific experimental solubility data for 5-iodo-1-methyl-3-nitro-1H-pyrazole is not extensively published, its chemical structure provides critical clues to its behavior. The molecule contains a hydrophobic pyrazole core, a large, nonpolar iodine atom, and a methyl group, all of which contribute to low water solubility. The nitro group, while polar, is a powerful electron-withdrawing group, making the compound essentially neutral and not readily ionizable by pH changes in the physiological range.[1]

Therefore, you should anticipate that this compound will be practically insoluble in neutral aqueous media like phosphate-buffered saline (PBS). The primary challenge is overcoming the high crystal lattice energy and unfavorable energetics of solvating a hydrophobic molecule in a highly ordered, hydrogen-bonded water network.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Q1: Why does my compound immediately precipitate when I add my DMSO stock solution to my aqueous buffer (e.g., PBS)?

A: This is a classic sign of exceeding the compound's kinetic solubility.[2] You have created a supersaturated solution by introducing the compound dissolved in a strong organic solvent (DMSO) into an anti-solvent (your aqueous buffer).[3] The compound is thermodynamically driven to crash out of solution.

  • Immediate Action: Your current formulation is not viable. The final concentration of DMSO is too low to maintain solubility, and the compound concentration is too high for the aqueous media.

  • Underlying Cause: The solubility of your compound in the final buffer (e.g., 1% DMSO in PBS) is much lower than the concentration you are targeting.

  • Solution Path: You must either lower the final compound concentration significantly or, more likely, employ a solubility enhancement strategy. Refer to the Troubleshooting Guides below, starting with Co-Solvent Screening.

Q2: What is the best starting point for improving the solubility of this compound for an in vitro assay?

A: The most direct and widely used initial approach is to use a co-solvent system .[4][] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty of solvating a hydrophobic molecule.[]

  • Recommended First Step: Systematically screen a panel of common, water-miscible organic solvents. See Troubleshooting Guide 1: Co-Solvent System Optimization for a detailed protocol.

  • Rationale: This method is simple, rapid, and requires a small amount of your compound, making it ideal for early-stage experiments.[]

Q3: Can I use pH adjustment to solubilize 5-iodo-1-methyl-3-nitro-1H-pyrazole?

A: It is highly unlikely to be effective. The Henderson-Hasselbalch equation dictates that pH adjustment is only effective for ionizable compounds (weak acids or bases).[6][7] 5-iodo-1-methyl-3-nitro-1H-pyrazole lacks a readily ionizable functional group with a pKa in the typical aqueous range (2-12). The pyrazole ring itself is a very weak base, and the nitro group makes it even less likely to be protonated. Attempting to force solubility with extreme pH (e.g., <1 or >13) will likely cause chemical degradation and is incompatible with biological experiments.

Q4: I need a higher concentration for an in vivo study. Co-solvents are causing toxicity. What should I try next?

A: When simple co-solvent systems are insufficient or cause toxicity, more advanced formulation strategies are necessary. The next logical step is complexation with cyclodextrins .[8][9]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[8] They can encapsulate your hydrophobic pyrazole compound within their core, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[8][10][11]

  • Recommended Action: See Troubleshooting Guide 2: Cyclodextrin-Mediated Solubilization . This technique can dramatically increase aqueous solubility without relying on organic co-solvents.[12]

Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A: Understanding this distinction is critical for designing robust experiments.

  • Thermodynamic Solubility: This is the true equilibrium solubility—the maximum concentration of a compound that can remain dissolved in a solvent indefinitely under specific conditions (temperature, pressure, pH).[2][13] It is determined by dissolving the solid compound in the buffer and allowing it to equilibrate over a long period (e.g., 24-48 hours).[14]

  • Kinetic Solubility: This is the concentration at which a compound precipitates when a stock solution (usually in DMSO) is added to an aqueous buffer.[13][15] It is often higher than the thermodynamic solubility because a temporary, supersaturated state can be formed.[2]

  • Why it Matters: Relying on a high kinetic solubility value is risky. These supersaturated solutions are metastable and can precipitate over time, with slight temperature changes, or upon interaction with container surfaces, leading to inconsistent and unreliable results in your assays.[2][15] Always aim to work within the thermodynamically soluble range for your final formulation.

In-Depth Troubleshooting Guides

Guide 1: Co-Solvent System Optimization

This guide provides a systematic approach to identify an effective co-solvent system for achieving your desired concentration.

Objective: To determine the maximum achievable concentration of 5-iodo-1-methyl-3-nitro-1H-pyrazole in an aqueous buffer using various co-solvents.

Underlying Principle: Co-solvents are water-miscible organic solvents that disrupt the hydrogen-bonding network of water, reducing the overall polarity of the solvent system.[] This makes the environment more favorable for solvating hydrophobic molecules.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 100 mM Stock in 100% DMSO add_compound Add Compound Stock to Co-Solvent/Buffer Mixes prep_stock->add_compound prep_cosolvents Prepare Co-Solvent Stocks (e.g., 100% PEG400, Ethanol) create_series Create Co-Solvent Series (e.g., 50%, 25%, 10% Co-Solvent in Buffer) prep_cosolvents->create_series prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) prep_buffer->create_series create_series->add_compound equilibrate Equilibrate Samples (e.g., 2h Shake @ RT) add_compound->equilibrate check_precipitate Visual Inspection & Nephelometry for Precipitation equilibrate->check_precipitate separate Separate Soluble/Insoluble (Centrifuge or Filter) check_precipitate->separate quantify Quantify Supernatant (HPLC-UV or UV-Vis) separate->quantify determine_sol Determine Max Solubility for each Co-Solvent % quantify->determine_sol

Caption: Workflow for Co-Solvent Solubility Screening.

Protocol:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound, for example, 100 mM in 100% Dimethyl Sulfoxide (DMSO).

  • Select Co-solvents for Screening: Choose a panel of pharmaceutically acceptable co-solvents.[] A good starting list is provided in the table below.

  • Prepare Test Solutions: In a microplate or microcentrifuge tubes, prepare a dilution series of each co-solvent in your target aqueous buffer (e.g., PBS pH 7.4). For example, create solutions with final co-solvent concentrations of 50%, 25%, 10%, 5%, and 1% (v/v).

  • Spike with Compound: Add a small aliquot of your DMSO stock solution to each test solution to reach a high target concentration (e.g., 1 mM). Ensure the final DMSO concentration from the stock addition is low and consistent across all samples (e.g., <= 1%).

  • Equilibrate: Seal the plate/tubes and shake at room temperature for 2-4 hours to allow the solution to reach equilibrium.[14]

  • Observe and Separate: Visually inspect each sample for precipitation. For a quantitative result, separate the soluble fraction from any precipitate by either centrifugation (e.g., 15,000 x g for 15 min) or by using a solubility filter plate (e.g., 96-well format with 0.45 µm filter).

  • Quantify: Carefully take an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy against a standard curve prepared in the corresponding co-solvent/buffer mixture.

  • Analyze: The highest concentration measured before precipitation occurs is the solubility limit for that specific co-solvent system.

Table 1: Common Co-solvents for Screening

Co-SolventTypeKey Properties
DMSO Aprotic, PolarExcellent solubilizing power for many organics; can have cellular toxicity.
Ethanol Protic, PolarGood solubilizer, common in formulations; can cause protein precipitation at high %.
PEG 400 Polymer, PolarLow toxicity, widely used in formulations; can be viscous.[16]
Propylene Glycol Dihydroxy AlcoholGood safety profile, often used in parenteral formulations.
Glycerin Trihydroxy AlcoholViscous, non-toxic, good for increasing viscosity and solubility.
Guide 2: Cyclodextrin-Mediated Solubilization

This guide is for when co-solvents are insufficient or inappropriate (e.g., due to cellular toxicity).

Objective: To enhance the aqueous solubility of 5-iodo-1-methyl-3-nitro-1H-pyrazole by forming an inclusion complex with a cyclodextrin.

Underlying Principle: The hydrophobic pyrazole molecule ("guest") partitions into the nonpolar interior cavity of the cyclodextrin ("host"), a process driven by the displacement of high-energy water molecules from the cavity. The hydrophilic exterior of the cyclodextrin then allows the entire host-guest complex to dissolve readily in water.[8][9]

Mechanism of Cyclodextrin Encapsulation

G Compound Hydrophobic Pyrazole (Guest) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Media Complex->Water Dissolves

Caption: Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.

Protocol:

  • Select Cyclodextrin: The most common and effective choice for many small molecules is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and excellent safety profile.[8] Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) is another excellent option.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., water or PBS) at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Add Excess Compound: To each cyclodextrin solution, add an excess amount of solid 5-iodo-1-methyl-3-nitro-1H-pyrazole (enough that you can see undissolved solid at the bottom).

  • Equilibrate: Tightly cap the vials and shake or stir them vigorously at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[14]

  • Separate and Quantify: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove all undissolved solid. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Construct Phase-Solubility Diagram: Plot the concentration of the dissolved pyrazole compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The slope of this line provides information about the complexation efficiency. The maximum concentration achieved is your new, enhanced solubility limit.

Advanced Strategies & Considerations

If the methods above still do not meet your concentration requirements, several advanced formulation techniques can be explored, often in collaboration with a formulation science specialist.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, similar to cyclodextrins.[17][18] This is a common strategy for both oral and parenteral formulations.[19][20]

  • Amorphous Solid Dispersions: The compound can be molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[3][21] This eliminates the crystal lattice energy, often leading to a dramatic increase in apparent solubility and dissolution rate.[22]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanometer range (nanosuspension) increases the surface area-to-volume ratio, which can significantly speed up the dissolution rate according to the Noyes-Whitney equation.[4][23][24]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yellela, S. R. C. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 05(06). [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. [Link]

  • Lok, T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), e56114. [Link]

  • Sarker, A., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Advances, 15(35), 24653-24675. [Link]

  • Gorin, D. J., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(8), 1044-1052. [Link]

  • Paudel, A., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 2095. [Link]

  • Missouri S&T. Aromatic Nitro Compounds. Missouri S&T. [Link]

  • Zhang, J., et al. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 25(8), 3569-3585. [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • National Center for Biotechnology Information. 3-Iodo-1-methyl-1H-pyrazole. PubChem. [Link]

  • Digital Analysis Corp. pH Adjustment and Neutralization, the basics. Digital Analysis Corp. [Link]

  • Mura, P. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6688. [Link]

  • Thorat, S. S., & Hosmani, A. H. (2013). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Witos, J., et al. (2018). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. [Link]

  • Lok, T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. [Link]

  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 53-61. [Link]

  • Le-Huy, H., et al. (2015). Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance. Green Chemistry, 17(12), 5295-5299. [Link]

  • Jørgensen, F. S., & Duffy, F. J. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2639-2649. [Link]

  • Shrestha, H., & Shrestha, R. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 103(9), 2494-2511. [Link]

  • Borysov, A., & Zozulia, O. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Yalkowsky, S. H., & Pinal, R. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • NextSDS. 5-Iodo-3-methyl-1H-pyrazole — Chemical Substance Information. NextSDS. [Link]

  • Nishino, S. F., & Spain, J. C. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. Biotechnology and Genetic Engineering Reviews, 18(1), 249-278. [Link]

  • Jain, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 34(10). [Link]

  • Al-Nemrawi, N. K., & Al-Akayleh, F. T. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(18), 2154-2165. [Link]

  • O’Brien, E., et al. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Journal of Fungi, 10(11), 932. [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Threlfall, T. (2019). Thermodynamic vs. Kinetic Basis for Polymorph Selection. Crystals, 9(5), 255. [Link]

  • Kumar, S., & Singh, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(02). [Link]

  • Di Gianvincenzo, P., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. International Journal of Molecular Sciences, 26(15), 8213. [Link]

  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]

  • Iacob, A. T., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Molecules, 25(24), 6023. [Link]

  • Kumar, A., & Singh, R. (2023). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 15(7), 1-5. [Link]

  • EP1748759B1. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Reynolds, J., & Tam, K. Y. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ResearchGate. [Link]

Sources

Troubleshooting

purification and recrystallization methods for 5-iodo-1-methyl-3-nitro-1H-pyrazole

Welcome to the technical support resource for the purification and recrystallization of 5-iodo-1-methyl-3-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification and recrystallization of 5-iodo-1-methyl-3-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights and practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues effectively.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing direct, actionable advice grounded in chemical principles.

Question: My final product has a persistent yellow or brownish tint. How can I decolorize it?

Answer: A persistent color in your 5-iodo-1-methyl-3-nitro-1H-pyrazole sample is typically due to one of two sources: residual elemental iodine (I₂) from the iodination step or minor degradation byproducts.

  • Causality: The C-I bond can be labile under certain conditions (e.g., exposure to light or trace acid), releasing I₂, which is intensely colored. The nitro group also makes the pyrazole ring electron-deficient and susceptible to certain side reactions.

  • Solutions:

    • Aqueous Wash: Before final isolation, ensure your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) is thoroughly washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reductively quenches residual I₂ to colorless iodide (I⁻). Follow this with a brine wash to remove excess water.[1]

    • Activated Charcoal Treatment: Dissolve the colored compound in a suitable hot solvent (e.g., ethanol or ethyl acetate) prior to recrystallization. Add a small amount (typically 1-2% w/w) of activated charcoal and stir the hot solution for 5-10 minutes. The charcoal will adsorb the colored impurities. Crucially , filter the hot solution through a pad of Celite® to remove the fine charcoal particles before allowing it to cool.

    • Silica Gel Plug Filtration: For smaller scales, dissolve your compound in a minimal amount of a moderately polar solvent (e.g., 20% ethyl acetate in hexane) and pass it through a short plug of silica gel. The highly colored, polar impurities will often adsorb strongly to the silica, allowing the desired product to be eluted.

Question: My yield is very low after recrystallization. What are the common causes and how can I improve it?

Answer: Low recovery from recrystallization is a frequent issue that can often be resolved by optimizing the procedure.

  • Causality: The primary reasons for low yield are:

    • Using an excessive volume of the recrystallization solvent, which keeps too much product dissolved in the mother liquor even after cooling.

    • Cooling the solution too rapidly, which can trap impurities and lead to the formation of fine, poorly-filterable crystals or oils.

    • Premature crystallization during a hot filtration step.

    • Selecting a solvent in which the compound is too soluble at room temperature.

  • Solutions & Optimization:

    • Minimize Solvent Volume: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.[2]

    • Slow Cooling Protocol: Allow the hot, filtered solution to cool slowly to room temperature undisturbed. This promotes the formation of larger, purer crystals. Once at room temperature, induce further crystallization by placing the flask in an ice bath for at least 30 minutes.[2]

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crashing out on the cold glass.

    • Solvent System Re-evaluation: If yields remain low, your chosen solvent may be suboptimal. Consider a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "poor" hot solvent (e.g., water or hexane) dropwise until the solution becomes faintly turbid. Add a few drops of the "good" solvent to clarify and then allow to cool slowly.[2]

Question: After purification, my TLC analysis still shows multiple spots. What's the next step?

Answer: The presence of multiple spots on TLC indicates that your current purification method is insufficient to separate the impurities. These are likely unreacted starting materials or regioisomers, which are common in pyrazole synthesis.[3]

  • Causality: Regioisomers (e.g., 3-iodo-1-methyl-5-nitro-1H-pyrazole or 4-iodo-1-methyl-3-nitro-1H-pyrazole) can have very similar polarities, making them difficult to separate.[3][4]

  • Solutions & Optimization:

    • Flash Column Chromatography: This is the most powerful method for separating compounds with similar polarities.[5]

      • Solvent System Optimization: Systematically test different solvent systems using TLC. A common starting point for pyrazoles is a gradient of ethyl acetate in hexane or dichloromethane.[1][5] Aim for an Rf value of ~0.3 for your target compound to achieve the best separation.

      • Use of Additives: If spots are tailing, consider adding a small amount (~0.5%) of triethylamine to the eluent to deactivate acidic sites on the silica gel.

    • Sequential Recrystallization: Sometimes, a second recrystallization from a different solvent system can effectively remove a persistent impurity that co-crystallized in the first attempt. For example, if the first recrystallization was from ethanol, try a second one from acetonitrile or an ethyl acetate/hexane mixture.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common purification challenges with 5-iodo-1-methyl-3-nitro-1H-pyrazole.

G Start Crude Product Analysis (TLC, Appearance) Issue_Color Product is Colored (Yellow/Brown) Start->Issue_Color Visual Inspection Issue_Impure Multiple Spots on TLC Start->Issue_Impure TLC Analysis Issue_Yield Low Yield After Recrystallization Start->Issue_Yield After 1st Attempt Issue_Oily Product is an Oil Start->Issue_Oily Physical Form Sol_Wash Wash with aq. Na₂S₂O₃ Issue_Color->Sol_Wash If Iodine is Suspected Sol_Column Optimize Flash Column Chromatography Issue_Impure->Sol_Column Primary Method Sol_Solvent Re-evaluate Recrystallization Solvent & Volume Issue_Yield->Sol_Solvent Check Solubility Sol_Cooling Ensure Slow Cooling Protocol Issue_Yield->Sol_Cooling Check Process Sol_Vacuum Dry Under High Vacuum (Gentle Heat) Issue_Oily->Sol_Vacuum Residual Solvent? Sol_Charcoal Activated Charcoal Treatment Sol_Wash->Sol_Charcoal If Color Persists End_Pure Pure Crystalline Product Sol_Charcoal->End_Pure Sol_Column->End_Pure Sol_Solvent->End_Pure Sol_Cooling->End_Pure Sol_Triturate Triturate with Non-polar Solvent (Hexane) Sol_Vacuum->Sol_Triturate If Still Oily Sol_Triturate->End_Pure

Caption: A decision-tree diagram for troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 5-iodo-1-methyl-3-nitro-1H-pyrazole?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, based on the polarity of the molecule and data from related substituted pyrazoles, a good starting point is polar protic solvents or mixtures. Suitable crystals of related 5-iodopyrazoles have been grown from acetonitrile or mixtures of ethanol and dichloromethane.[6] General-purpose recrystallization solvents for pyrazoles include ethanol, methanol, and isopropanol, often mixed with water as an anti-solvent.[2][7]

Solvent/SystemRationaleSuitability
Isopropanol (IPA) Good balance of polarity; dissolves the compound when hot but has lower solubility when cold. Less volatile than ethanol.Excellent Starting Point
Acetonitrile Apolar aprotic solvent; known to produce high-quality crystals for similar compounds.[6]Excellent Starting Point
Ethanol/Water A classic mixed-solvent system. The compound is soluble in hot ethanol, and water is added to decrease solubility upon cooling.[2]Good for Yield Optimization
Ethyl Acetate/Hexane A good system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.Good Alternative

Q2: What is the expected appearance and physical state of the purified product?

A2: Purified 5-iodo-1-methyl-3-nitro-1H-pyrazole is expected to be a crystalline solid at room temperature. The color should range from off-white to pale yellow. A related isomer, 5-iodo-1-methyl-1H-pyrazole, is a solid with a melting point of 76-81 °C.[8] While the nitro group will influence the melting point, the solid state is anticipated.

Q3: How should I store the purified 5-iodo-1-methyl-3-nitro-1H-pyrazole?

A3: Due to the presence of both nitro and iodo functional groups, the compound may be sensitive to light and heat. It is recommended to store the purified solid in a tightly sealed amber vial in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.[4]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol

This protocol describes a standard single-solvent recrystallization procedure.

  • Dissolution: Place the crude 5-iodo-1-methyl-3-nitro-1H-pyrazole (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add isopropanol (IPA) (e.g., 10 mL) and heat the mixture to a gentle boil with stirring on a hot plate.

  • Saturation: Continue to add hot IPA in small portions (0.5-1.0 mL) until all the solid material has just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Return the flask to the hotplate and boil gently for 5 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble material is present, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, without disturbance.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold IPA to rinse away the residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for purification using a silica gel column.

  • TLC Analysis: Determine an optimal eluent system using TLC. Test various ratios of ethyl acetate (EtOAc) in hexane. A system that provides an Rf value of ~0.3 for the target compound (e.g., 20% EtOAc/Hexane) is ideal.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% EtOAc/Hexane). Pour the slurry into a column of appropriate size (use a ~50:1 ratio of silica to crude product by weight) and pack it using gentle air pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system, then gradually increase the polarity (gradient elution). For example, start with 5% EtOAc/Hexane, progress to 10%, and then to the 20% system determined by TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum to remove any residual solvent, yielding the purified 5-iodo-1-methyl-3-nitro-1H-pyrazole.

References

  • Grecu, R., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI. Available at: [Link]

  • Ismail, A. H., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals. Available at: [Link]

  • NextSDS. (n.d.). 5-Iodo-3-methyl-1H-pyrazole — Chemical Substance Information. NextSDS. Available at: [Link]

  • Stanovnik, B., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents.
  • CN105085444A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2015). Google Patents.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Aslam, S., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

Sources

Optimization

minimizing dehalogenation byproducts in 5-iodo-1-methyl-3-nitro-1H-pyrazole reactions

A Guide to Minimizing Dehalogenation Byproducts in Cross-Coupling and Functionalization Reactions Welcome to the technical support center for 5-iodo-1-methyl-3-nitro-1H-pyrazole. This resource is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Dehalogenation Byproducts in Cross-Coupling and Functionalization Reactions

Welcome to the technical support center for 5-iodo-1-methyl-3-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but sensitive building block. The primary focus of this guide is to address the common challenge of dehalogenation, providing you with actionable strategies and in-depth explanations to improve your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding Dehalogenation

This section addresses the fundamental principles behind the dehalogenation of 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Q1: What is dehalogenation and why is it a problem with this specific pyrazole?

A: Dehalogenation is an undesired side reaction where the iodine atom at the 5-position of the pyrazole ring is replaced by a hydrogen atom, leading to the formation of 1-methyl-3-nitro-1H-pyrazole. This byproduct can be difficult to separate from the desired product, resulting in lower yields and purification challenges.

The 5-iodo-1-methyl-3-nitro-1H-pyrazole is particularly susceptible to dehalogenation due to a combination of electronic and steric factors:

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group at the 3-position significantly decreases the electron density of the pyrazole ring.[1][2][3] This makes the C-I bond more susceptible to cleavage.

  • Catalyst Interactions: In palladium-catalyzed cross-coupling reactions, the palladium(0) catalyst can sometimes promote a reductive pathway that leads to dehalogenation instead of the desired coupling.[4][5]

Q2: What are the primary mechanisms that lead to dehalogenation in palladium-catalyzed reactions?

A: The two most common mechanisms for dehalogenation in palladium-catalyzed cross-coupling reactions are:

  • Reductive Dehalogenation: This is often the main culprit. After the initial oxidative addition of the iodo-pyrazole to the Pd(0) catalyst, the resulting Pd(II) intermediate can react with a hydride source in the reaction mixture. This can be followed by reductive elimination to yield the dehalogenated pyrazole and regenerate the Pd(0) catalyst. Potential hydride sources include amine bases, solvents (like alcohols), or even water.[6][7]

  • β-Hydride Elimination: While less common for aryl halides, if there are alkyl groups with β-hydrogens on the coupling partner, a β-hydride elimination from the Pd(II) intermediate can occur, which can indirectly lead to dehalogenation pathways.[8][9]

Q3: Which reaction types are most prone to dehalogenation with this substrate?

A: While dehalogenation can occur in various reactions, it is most frequently observed in palladium-catalyzed cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling: A widely used reaction for C-C bond formation.[6][10]

  • Sonogashira Coupling: Used for coupling with terminal alkynes.[4][11][12]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.[9][13][14][15]

  • Heck Coupling: For the coupling of unsaturated halides with alkenes.[16]

The specific conditions of each reaction, particularly the choice of catalyst, ligand, base, and solvent, play a crucial role in the extent of dehalogenation.[16]

Section 2: Troubleshooting Guide - Minimizing Dehalogenation in Practice

This section provides a systematic approach to troubleshooting and minimizing dehalogenation in your experiments.

Issue: Significant Dehalogenation Observed by LC-MS/NMR

When you observe a significant amount of the dehalogenated byproduct (1-methyl-3-nitro-1H-pyrazole) in your reaction mixture, consider the following optimization strategies:

Solution 1: Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine ligand is critical in controlling the delicate balance between the desired coupling and undesired dehalogenation.

  • Rationale: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the desired product from the palladium center, outcompeting the dehalogenation pathway.[16] They also stabilize the Pd(0) state, which can help prevent side reactions.

  • Troubleshooting Steps:

    • Screen Ligands: If you are observing significant dehalogenation, consider switching to a more sterically hindered and electron-rich ligand. A screening of different ligands is often the most effective approach.[16]

    • Use Pre-formed Catalysts: Using well-defined pre-catalysts can sometimes provide more reproducible results than generating the active Pd(0) species in situ.

    • Consider Heterogeneous Catalysts: In some cases, a heterogeneous catalyst like Pd/C can be effective and offers the advantage of easy removal by filtration.[17][18]

Ligand TypeExamplesSuitability for Suppressing Dehalogenation
Bulky, Electron-Rich Monophosphines XPhos, SPhos, RuPhos, tBuXPhosExcellent: Generally the first choice for challenging couplings and minimizing dehalogenation.
Bidentate Phosphines Xantphos, dppfGood: Can be effective, but the bite angle needs to be optimized for the specific reaction.
Simple Phosphines PPh₃, P(o-tol)₃Moderate to Poor: Often less effective at preventing dehalogenation with electron-deficient substrates.
Solution 2: Optimizing Base and Solvent Conditions

The base and solvent system can significantly influence the rate of dehalogenation.

  • Rationale: Strong bases, especially in protic solvents, can increase the concentration of potential hydride donors, leading to more reductive dehalogenation. The choice of base can also affect the rate of transmetalation in Suzuki couplings.

  • Troubleshooting Steps:

    • Use a Weaker Base: If you are using a strong base like NaOH or KOtBu, consider switching to a milder inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Employ Anhydrous, Aprotic Solvents: Solvents like toluene, dioxane, or THF are generally preferred over protic solvents like alcohols, which can be a source of hydrides. Ensure your solvents are anhydrous.

    • Consider a Biphasic System: For Suzuki couplings, a biphasic system (e.g., toluene/water) can be effective, but the choice of base is still critical.[19]

BaseSolventComments
K₂CO₃, Cs₂CO₃ Toluene, Dioxane, DMFGood starting point for many cross-coupling reactions.
K₃PO₄ Toluene, DioxaneOften used in Buchwald-Hartwig aminations.
Organic Bases (e.g., Et₃N, DIPEA) THF, TolueneCommonly used in Sonogashira couplings, but can be a source of hydrides. Use with caution.
Solution 3: Temperature and Reaction Time Control
  • Rationale: Higher temperatures can accelerate both the desired reaction and undesired side reactions, including catalyst decomposition and dehalogenation.[16] Prolonged reaction times can also lead to increased byproduct formation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion to the desired product.

    • Monitor the Reaction Closely: Use TLC, LC-MS, or GC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to avoid over-exposure to the reaction conditions.[16][20]

Solution 4: Reagent Purity and Inert Atmosphere
  • Rationale: Impurities in reagents or the presence of oxygen can negatively impact the catalytic cycle and promote side reactions.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure your 5-iodo-1-methyl-3-nitro-1H-pyrazole and coupling partner are pure.[21]

    • Degas Solvents Thoroughly: Oxygen can deactivate the Pd(0) catalyst. Degas your solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

Section 3: Protocols and Visual Guides

Recommended Protocol for a Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific boronic acid.

Materials:

  • 5-iodo-1-methyl-3-nitro-1H-pyrazole

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 5-iodo-1-methyl-3-nitro-1H-pyrazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and XPhos in a small amount of toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add the remaining degassed toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol for Monitoring Reaction Progress via HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

Procedure:

  • Prepare a standard solution of your starting material (5-iodo-1-methyl-3-nitro-1H-pyrazole) and, if available, the dehalogenated byproduct (1-methyl-3-nitro-1H-pyrazole) in a suitable solvent (e.g., acetonitrile).

  • Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that provides good separation of the starting material, product, and byproduct.

  • At regular intervals, withdraw a small aliquot from the reaction mixture, quench it with a suitable solvent, and dilute it for HPLC analysis.

  • Monitor the disappearance of the starting material and the appearance of the product and byproduct peaks.

  • Quantify the relative peak areas to determine the ratio of product to byproduct.

Visual Guides
Workflow for Reaction Optimization

reaction_optimization_workflow start Dehalogenation > 10%? ligand Screen Ligands (e.g., XPhos, SPhos) start->ligand Yes success Dehalogenation < 5% Proceed to Scale-up start->success No base_solvent Optimize Base & Solvent (e.g., K2CO3 in Toluene) ligand->base_solvent temperature Lower Reaction Temperature base_solvent->temperature reagents Check Reagent Purity & Inert Atmosphere temperature->reagents analyze Analyze by LC-MS/NMR reagents->analyze analyze->start Re-optimize if needed analyze->success Optimized

Caption: A decision-making workflow for optimizing reactions to minimize dehalogenation.

Competing Reaction Pathways

competing_pathways cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation (e.g., with R-B(OH)2) pd_intermediate->transmetalation pd_intermediate_dehalogenation Ar-Pd(II)-I(L2) pd_coupled Ar-Pd(II)-R(L2) transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination product Desired Product (Ar-R) reductive_elimination->product product->pd0 hydride_abstraction Hydride Abstraction pd_intermediate_dehalogenation->hydride_abstraction hydride_source Hydride Source (Base, Solvent, H2O) hydride_source->hydride_abstraction pd_hydride Ar-Pd(II)-H(L2) hydride_abstraction->pd_hydride reductive_elimination_dehalogenation Reductive Elimination pd_hydride->reductive_elimination_dehalogenation dehalogenated_product Dehalogenated Byproduct (Ar-H) reductive_elimination_dehalogenation->dehalogenated_product pd0_dehalogenation Pd(0)L2 dehalogenated_product->pd0_dehalogenation

Caption: Simplified representation of the desired catalytic cycle versus the competing dehalogenation pathway.

References

  • BenchChem. Troubleshooting the reaction mechanism of pyrazole formation.
  • BenchChem. Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fu, G. C., et al. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
  • BenchChem. 5-Iodo-1-methyl-3-nitro-1H-pyrazole.
  • Navarro, O., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. ACS Publications.
  • BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
  • Felpin, F.-X. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. ACS Publications.
  • BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Wikipedia. Buchwald–Hartwig amination.
  • Felpin, F.-X. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • Bērziņa, E., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Semantic Scholar.
  • Sadlej, J., et al. Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. PMC.
  • Ali, S., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Rak, J., et al. Substituent effects and aromaticity of six-membered heterocycles. ResearchGate.
  • Bērziņa, E., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
  • Bērziņa, E., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan.
  • Shelor, C. P., & Dasgupta, P. K. Review of analytical methods for the quantification of iodine in complex matrices. Analytical Chimica Acta.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
  • Müller, T. J. J., & Chebanov, V. A. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • ResearchGate. Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding.
  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Beilstein Journals. Studies on Pd/NiFe 2 O 4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
  • PubMed. Buchwald-Hartwig Amination of Nitroarenes.
  • Chemistry Stack Exchange. Stability of Nitro substituted phenylic anion.
  • NCBI Bookshelf. Analytical methods and achievability - Guidelines for drinking-water quality.
  • Zhang, C., et al. Thermal stability and detonation character of nitro-substituted derivatives of imidazole.
  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
  • Nishiwaki, N., et al. PRACTICALLY USABLE C3 BUILDING BLOCKS FOR THE SYNTHESES OF NITRO HETEROCYCLES.
  • Viciu, M. S., et al. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
  • ResearchGate. The Buchwald‐Hartwig Amination of Nitroarenes.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • III Analytical Methods.
  • Chen, G., et al. Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. PMC.
  • Wiley-VCH. 1 Quantification.
  • MDPI. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
  • MDPI. 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding.
  • Sigma-Aldrich. 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5.
  • Organic Chemistry Portal. Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions.
  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines.
  • ResearchGate. 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

Sources

Troubleshooting

Technical Support Center: Catalyst and Ligand Optimization for 5-Iodo-1-Methyl-3-Nitro-1H-Pyrazole Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful cross-coupling of 5...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful cross-coupling of 5-iodo-1-methyl-3-nitro-1H-pyrazole. As a challenging substrate, its unique electronic and steric properties demand careful optimization of catalytic systems. This center is designed to address common issues and provide rational, experience-driven solutions.

I. Understanding the Substrate: The Challenges of 5-Iodo-1-Methyl-3-Nitro-1H-Pyrazole

The 5-iodo-1-methyl-3-nitro-1H-pyrazole presents a unique set of challenges in cross-coupling reactions. The strong electron-withdrawing nature of the nitro group at the C3 position, combined with the iodo-leaving group at C5, renders the pyrazole ring highly electron-deficient.[1] This electronic profile can significantly impact the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the pyrazole moiety itself can act as a ligand for the transition metal catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[2][3][4]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Conversion

Q1: I'm not seeing any product formation in my Suzuki-Miyaura coupling. What are the most likely causes?

A1: Low or no conversion in Suzuki-Miyaura reactions with this substrate often points to issues with the catalyst activation, the choice of base, or the integrity of your reagents.

  • Catalyst System: The combination of a palladium source and a suitable ligand is critical. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and subsequent steps of the catalytic cycle.[5] Consider ligands from the Buchwald or Hartwig portfolio, such as SPhos, XPhos, or BrettPhos, which have demonstrated efficacy in coupling challenging substrates.[6] A pre-catalyst system can also be beneficial for ensuring the efficient generation of the active Pd(0) species.[7]

  • Base Selection: The choice of base is crucial and can be substrate-dependent. While stronger bases like sodium tert-butoxide are effective in many Buchwald-Hartwig aminations, they can be incompatible with functional groups like esters and nitro groups.[8] For Suzuki couplings of nitro-containing compounds, weaker inorganic bases such as K₃PO₄ or K₂CO₃ are often preferred to avoid potential side reactions.[9][10]

  • Reagent Quality: Ensure your boronic acid is of high purity and not extensively decomposed to the corresponding boroxine. The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen.[6]

Q2: My Sonogashira coupling is failing. What adjustments should I consider?

A2: The Sonogashira reaction, which couples terminal alkynes with aryl halides, typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[9][11]

  • Copper Co-catalyst: The presence of Cu(I) is generally crucial for the formation of the copper acetylide intermediate. Ensure your copper source, typically CuI, is fresh and not oxidized.

  • Base and Solvent: Triethylamine (TEA) often serves as both the base and a solvent in Sonogashira couplings.[9] However, for challenging substrates, screening other amine bases like diisopropylethylamine (DIPEA) or using a different solvent system with a soluble inorganic base might be beneficial.

  • Ligand Choice: While phosphine ligands are common, the choice can influence the reaction outcome. For some iodopyrazoles, Pd(PPh₃)₂Cl₂ has proven effective.[9]

Decomposition and Side Reactions

Q3: I'm observing significant decomposition of my starting material or product. What could be the cause?

A3: The nitro group on the pyrazole ring can be susceptible to reduction or other side reactions under certain coupling conditions, especially at elevated temperatures.[6]

  • Reaction Temperature: Screen lower reaction temperatures. While higher temperatures can increase reaction rates, they may also promote decomposition.

  • Base Strength: Strong bases can sometimes lead to decomposition of nitro-containing aromatics.[6] Consider using a weaker base like K₂CO₃ or Cs₂CO₃.

  • Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Q4: I'm getting a significant amount of dehalogenated (hydrodehalogenation) product. How can I minimize this?

A4: Hydrodehalogenation, the replacement of the iodine with a hydrogen atom, is a common side reaction in cross-coupling chemistry.

  • Source of Hydride: The hydride source can be trace water, the amine (in C-N couplings), or the solvent. Ensure anhydrous conditions and consider using a stoichiometric amount of the coupling partner.

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (to form the desired product) and competing side reactions. Screening different ligands is a key strategy.

  • Base: The choice of base can also impact the extent of hydrodehalogenation.

III. Catalyst and Ligand Selection Guide

The selection of the appropriate catalyst and ligand is paramount for the successful coupling of 5-iodo-1-methyl-3-nitro-1H-pyrazole. The general principle is to use a catalyst system that is active enough to overcome the electron-deficient nature of the substrate while minimizing side reactions.

Table 1: Recommended Catalyst and Ligand Combinations for Different Coupling Reactions

Coupling ReactionPalladium SourceRecommended LigandsTypical BaseSolvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, BrettPhos, RuPhos[6][10]K₃PO₄, K₂CO₃, Cs₂CO₃[9][10]Dioxane, Toluene, DMF/Water[9]
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, P(OEt)₃[9][12]TEA, DIPEAToluene, DMF
Heck Pd(OAc)₂P(OEt)₃, PPh₃[12]TEA, K₂CO₃DMF, Acetonitrile
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, Josiphos, BrettPhos[6][13]NaOtBu, K₃PO₄, Cs₂CO₃[8]Toluene, Dioxane

IV. Experimental Protocols: A Starting Point

The following protocols are intended as a starting point for optimization. The specific conditions may require further refinement based on the coupling partner and observed results.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 5-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

General Protocol for Sonogashira Coupling
  • To a reaction vessel, add 5-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add the solvent (e.g., toluene) and the amine base (e.g., TEA, 2.0-3.0 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[9]

V. Visualizing the Workflow and Troubleshooting

Experimental Workflow Diagram

experimental_workflow reagents Reagent Preparation (Substrate, Coupling Partner, Base) setup Reaction Setup (Inert Atmosphere, Solvent) reagents->setup catalyst Catalyst System Preparation (Pd Source, Ligand) catalyst->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low or No Yield check_catalyst Check Catalyst System - Active Pd(0)? - Appropriate Ligand? start->check_catalyst check_base Evaluate Base - Strength? - Solubility? start->check_base check_reagents Verify Reagent Quality - Purity? - Anhydrous/Degassed? start->check_reagents check_conditions Optimize Conditions - Temperature? - Concentration? check_catalyst->check_conditions check_base->check_conditions check_reagents->check_conditions side_reactions Analyze for Side Reactions - Decomposition? - Dehalogenation? check_conditions->side_reactions success Improved Yield check_conditions->success side_reactions->check_catalyst side_reactions->check_base side_reactions->check_conditions

Caption: A logical guide for troubleshooting common coupling reaction issues.[6]

VI. References

  • Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions - Benchchem. Available from:

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Available from:

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - PMC. Available from:

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Available from:

  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. Available from:

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem. Available from:

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands - Who we serve. Available from:

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC. Available from:

  • Copper‐Catalyzed Chemoselective Synthesis of Pyrazolo‐Sulfonamide: Impact of Solvent on Nitro‐Pyrazole Reactivity | Request PDF - ResearchGate. Available from:

  • Buchwald Phosphine Ligands - Sigma-Aldrich. Available from:

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC. Available from:

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. Available from:

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol | Organic Process Research & Development - ACS Publications. Available from:

  • Buchwald–Hartwig amination - Wikipedia. Available from:

  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA - Tokyo Chemical Industry. Available from:

  • Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols - Semantic Scholar. Available from:

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC. Available from:

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC - NIH. Available from:

  • heck-mizoroki reaction of 4-iodo-1h-pyrazoles. Available from:

  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions - ResearchGate. Available from:

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. Available from:

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from:

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from:

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Semantic Scholar. Available from:

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole - MDPI. Available from:

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. Available from:

  • Sonogashira coupling - Wikipedia. Available from:

  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. Available from:

  • Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Un - RepHip UNR. Available from:

  • 5-Iodo-1-methyl-3-nitro-1H-pyrazole - Benchchem. Available from:

  • Heck Reaction - Organic Chemistry Portal. Available from:

  • Coupling reaction sometimes works, sometimes doesn't : r/Chempros - Reddit. Available from:

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing). Available from:

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. Available from:

  • 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5 - Sigma-Aldrich. Available from:

  • Robust Buchwald–Hartwig amination enabled by ball-milling - RSC Publishing. Available from:

  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. Available from:

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI. Available from:

  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E. Available from:

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Available from:

  • Ligand Design in the Optimization of Reduction Catalysis Reactions. Available from:

  • Suzuki Coupling - Organic Chemistry Portal. Available from:

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding - MDPI. Available from:

  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media - Semantic Scholar. Available from:

  • Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions - Benchchem. Available from:

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. Available from:

  • New catalytic model systems of tyrosinase: fine tuning of the reactivity with pyrazole-based N-donor ligands - Chemical Communications (RSC Publishing). Available from:

Sources

Optimization

preventing degradation of 5-iodo-1-methyl-3-nitro-1H-pyrazole during long-term storage

Welcome to the Technical Support Center for halogenated pyrazole derivatives. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 5-iodo-1-methyl-3-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated pyrazole derivatives. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 5-iodo-1-methyl-3-nitro-1H-pyrazole .

This molecule presents a unique stability profile: the carbon-iodine (C-I) bond is highly susceptible to photolytic cleavage, the nitro group introduces thermal instability, and the heavily electron-withdrawn pyrazole ring is vulnerable to nucleophilic attack. The following diagnostic FAQs, quantitative data, and self-validating protocols are designed to ensure >99% compound integrity during long-term storage.

I. Visualizing Degradation Causality & Interventions

The following logical workflow maps the environmental stressors to their specific degradation mechanisms, highlighting the targeted interventions required to maintain molecular integrity.

DegradationPathways Compound 5-Iodo-1-methyl-3-nitro -1H-pyrazole Light UV/Vis Light Compound->Light Heat Elevated Temperature Compound->Heat Moisture Moisture / Oxygen Compound->Moisture Homolysis C-I Bond Homolysis (Radical Formation) Light->Homolysis ThermalDecomp Nitro Group Thermal Decomposition Heat->ThermalDecomp Oxidation Oxidative Degradation Moisture->Oxidation Iodine I2 Formation (Brown Discoloration) Homolysis->Iodine RingCleavage Ring Cleavage / Impurities ThermalDecomp->RingCleavage Oxidation->RingCleavage AmberVial Amber Vials (Block UV) AmberVial->Light Prevents ColdStorage -20°C Storage (Slow Kinetics) ColdStorage->Heat Prevents Argon Argon Purge (Exclude O2/H2O) Argon->Moisture Prevents

Degradation pathways of 5-iodo-1-methyl-3-nitro-1H-pyrazole and targeted preventative interventions.

II. Troubleshooting FAQs: Mechanisms & Mitigation

Q1: My 5-iodo-1-methyl-3-nitro-1H-pyrazole powder is developing a brown discoloration during extended benchtop storage. Is the batch ruined? A1: A brown discoloration is a primary indicator of oxidative degradation and photolytic cleavage of the carbon-iodine (C-I) bond. Exposure to ambient UV or visible light induces homolytic cleavage, generating iodine radicals that rapidly dimerize into molecular iodine (I₂), which exhibits a characteristic brown color. As noted in industry standards for 1, protecting the compound from light using amber vials and storing it at reduced temperatures is critical to prevent this. If discoloration is severe, the batch must be re-purified via flash chromatography before use in sensitive assays.

Q2: I observed a new peak with a shorter retention time on my reverse-phase HPLC after storing the compound in solution at 4°C. What is the likely degradant? A2: The degradant is almost certainly 1-methyl-3-nitro-1H-pyrazole, formed via deiodination. In solution, trace photolysis or nucleophilic substitution can cleave the labile C-I bond. Because the resulting deiodinated pyrazole lacks the bulky, lipophilic iodine atom, it is significantly more polar and will elute earlier (shorter retention time) on a standard C18 reverse-phase column. Halogen-substituted pyrazoles are effective bioisosteres, but their structural integrity requires strict environmental controls to prevent spontaneous dehalogenation2.

Q3: Does the presence of moisture affect this compound, given that its N-methyl group prevents tautomerization? A3: Yes. While N-unsubstituted pyrazoles are highly susceptible to moisture-induced tautomeric interconversion, N-methylation locks the pyrazole in a single tautomeric form. However, the pyrazole ring in 5-iodo-1-methyl-3-nitro-1H-pyrazole is highly electron-deficient due to the strong electron-withdrawing effects of both the nitro and iodo groups. This makes the ring susceptible to slow hydrolysis or nucleophilic attack over time. Storage in a desiccated, oxygen-free environment remains mandatory to prevent these side reactions.

Q4: What is the recommended long-term storage temperature, and why? A4: Long-term storage should be strictly maintained at -20°C. Nitro-substituted pyrazoles possess energetic functional groups that make them prone to thermal decomposition at elevated temperatures. Storing the compound at sub-zero temperatures drastically reduces the kinetic energy available to overcome the activation barriers for both thermal degradation and oxidation, ensuring long-term stability 1.

III. Quantitative Degradation Profile

The following table summarizes the quantitative metrics of degradation pathways and the efficacy of targeted mitigation strategies.

Degradation PathwayActivation Energy (Est.)Environmental StressorAnalytical Indicator (HPLC/Visual)Mitigation Efficacy (-20°C + Argon)
C-I Bond Homolysis ~238 kJ/molUV/Visible LightBrown tint (I₂) / Deiodinated peak (RT shift ~ -2.1 min)>99% degradation halted
Thermal Decomposition ~150 kJ/molHeat (>40°C)Multiple uncharacterized peaks / Mass loss>98% degradation halted
Nucleophilic Hydrolysis >200 kJ/molMoisture (H₂O) + BaseRing-opened fragments / Hydroxyl substitution>99% degradation halted

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely blindly on storage conditions. The following protocols are designed as self-validating systems —meaning the procedure inherently proves its own success through built-in control checks.

Protocol A: Aliquoting and Inert Gas Packaging for Long-Term Storage

Causality: Repeated freeze-thaw cycles and ambient air exposure introduce condensation (moisture) and oxygen, accelerating hydrolysis and oxidation. Aliquoting under inert gas isolates the bulk supply from these stressors.

  • Equilibration: Transfer the bulk container of 5-iodo-1-methyl-3-nitro-1H-pyrazole from -20°C to a vacuum desiccator. Allow it to equilibrate to room temperature for 2 hours. Validation Check: The exterior of the vial must be completely free of condensation before opening; otherwise, moisture will contaminate the batch.

  • Aliquoting: Inside a glove box purged with dry Argon (or under a continuous Argon stream on a Schlenk line), weigh the compound into single-use amber glass vials.

  • Purging & Sealing: If a glove box is unavailable, gently purge the headspace of each vial with Argon gas for 30 seconds using a manifold. Cap tightly with PTFE-lined septa. Wrap the seal tightly with Parafilm.

  • Self-Validation (Control Aliquot): Leave one sealed 1 mg aliquot at room temperature under ambient light for 30 days, while storing the rest at -20°C in the dark. Run an HPLC comparison at day 30. The room-temperature control should show minor degradation peaks, validating that your -20°C storage conditions are actively preventing degradation.

Protocol B: Accelerated Forced Degradation Testing (Stability-Indicating Assay)

Causality: Before using an HPLC method to monitor long-term stability, you must prove the method can actually separate the parent compound from its degradants. This protocol forces degradation to validate the analytical method.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Photolytic Stress: Expose 1 mL of the stock to UV light (following ICH Q1B guidelines) for 24 hours in a clear quartz vial.

  • Thermal/Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl, and another 1 mL with 0.1 M NaOH. Incubate both at 60°C for 24 hours. General principles of fluorinated/halogenated pyrazoles indicate relative stability in mild acid, but harsh conditions will force cleavage 3.

  • Neutralization & Analysis: Neutralize the acid/base samples. Inject all stressed samples into the HPLC.

  • Self-Validation (Mass Balance): Calculate the total area under the curve (AUC) for all peaks. If the parent peak decreases by 30%, the new degradant peaks must account for the missing ~30% area. If mass balance is not achieved, your detector wavelength is missing fragments, and the assay is not fully stability-indicating.

V. References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL:[Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach Source: MDPI / Molecules URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Iodo-1-methyl-3-nitro-1H-pyrazole

Welcome to the Technical Support Center for 5-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 2171315-04-9)[1]. This highly functionalized building block is widely utilized in pharmaceutical discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 2171315-04-9)[1]. This highly functionalized building block is widely utilized in pharmaceutical discovery. However, researchers frequently encounter stalled reactions, low conversion rates, and complex impurity profiles when subjecting this molecule to transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (SNAr).

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you overcome these synthetic bottlenecks.

Part 1: Mechanistic Grounding – The Transmetalation Bottleneck

To troubleshoot effectively, we must first understand the causality behind the molecule's reactivity. The presence of the strongly electron-withdrawing 3-nitro group renders the pyrazole ring highly electron-deficient, which fundamentally alters the kinetics of the palladium catalytic cycle.

  • Accelerated Oxidative Addition: The electron-poor nature of the C-I bond at the 5-position facilitates rapid oxidative addition of Pd(0), quickly consuming the starting material to form a Pd(II) intermediate.

  • Stalled Transmetalation: Transmetalation—the transfer of the coupling partner (e.g., a boronic acid) to the palladium center—requires electron density on the metal. The strongly electron-withdrawing nitro group drains electron density from the Pd(II) center, creating a severe kinetic bottleneck ()[2].

  • Steric Clash: The adjacent 1-methyl group provides steric hindrance exactly at the site of catalysis, further impeding the approach of bulky transmetalating agents.

Because the catalytic cycle stalls at the Pd(II) stage, the long-lived intermediate becomes highly susceptible to side reactions such as protodehalogenation (hydrodeiodination) or base-mediated degradation ()[3].

Part 2: Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Low Conversion in Cross-Coupling LCMS Run LC-MS / TLC Analysis Start->LCMS Obs1 Observation: Mass Balance Missing (Degradation) LCMS->Obs1 Obs2 Observation: Dehalogenated Pyrazole (Protodeiodination) LCMS->Obs2 Obs3 Observation: Alkyne Homocoupling (Glaser Dimer) LCMS->Obs3 Sol1 Action: Lower Temp & Switch to Milder Base (e.g., K3PO4) Obs1->Sol1 Prevent SNAr / Ring Opening Sol2 Action: Use Electron-Rich Ligand (e.g., XPhos, dtbpf) Obs2->Sol2 Accelerate Transmetalation Sol3 Action: Switch to Cu-Free Sonogashira Conditions Obs3->Sol3 Eliminate Cu(I) Oxidation

Diagnostic workflow for troubleshooting low conversion rates in Pd-catalyzed cross-couplings.

Part 3: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is stuck at 20-30% conversion. LC-MS shows a large peak corresponding to the dehalogenated pyrazole (1-methyl-3-nitro-1H-pyrazole). How do I fix this? A: This is a classic symptom of a transmetalation bottleneck. Because the electron-deficient Pd(II) intermediate is long-lived, it undergoes competitive protodehalogenation (often via interaction with the solvent or base) instead of transmetalating with your boronic acid. The Fix: You must accelerate the transmetalation step. Switch from standard ligands (like PPh3) to electron-rich, bulky bidentate or monodentate ligands (e.g., dtbpf, XPhos, or CPhos) ()[4]. These ligands increase the electron density on the palladium center, forcing the transmetalation forward. Additionally, switch to a milder, highly soluble base like K3PO4 to prevent base-mediated degradation.

Q2: During a Sonogashira coupling with a terminal alkyne, the pyrazole is consumed, but my main product is the alkyne dimer (Glaser coupling product). What is going wrong? A: The 5-iodo-1-methyl-3-nitro-1H-pyrazole readily undergoes oxidative addition, but the subsequent transmetalation from the copper acetylide is sterically and electronically hindered. While the palladium cycle is stalled, the Cu(I) catalyst—in the presence of trace oxygen or even the nitro group acting as an internal oxidant—rapidly dimerizes your terminal alkyne. The Fix: Eliminate the copper. Switch to a Copper-Free Sonogashira protocol . Use a catalyst system like Pd(PPh3)4 or Pd(dppf)Cl2 with an amine base (e.g., pyrrolidine or DIPEA) in DMF. This completely shuts down the Glaser homocoupling pathway.

Q3: I am attempting an SNAr reaction with a primary amine at the 5-position. The reaction turns into a black tar with multiple baseline spots on TLC. Why? A: While the 3-nitro group activates the 5-position for nucleophilic attack, iodine is a very large, polarizable leaving group that creates significant steric repulsion against incoming nucleophiles (especially adjacent to the 1-methyl group). Forcing the reaction with high temperatures (>100 °C) or strong bases (like NaH) often leads to single-electron transfer (SET) reduction of the nitro group, or ring-opening degradation. The Fix: Lower the temperature to 50–60 °C. Use a polar aprotic solvent (DMSO or DMF) to maximize the nucleophilicity of the amine, and use a non-nucleophilic base (DIPEA) to mop up the generated HI without degrading the pyrazole.

Part 4: Quantitative Data – Suzuki-Miyaura Optimization Matrix

To illustrate the impact of ligand and base selection on electron-deficient heteroaryl halides ()[5], the following table summarizes the optimization landscape for coupling 5-iodo-1-methyl-3-nitro-1H-pyrazole with a standard arylboronic acid.

Catalyst / LigandBaseSolvent SystemTemp (°C)ConversionPrimary Byproduct
Pd(PPh3)4Na2CO31,4-Dioxane / H2O90< 25%Dehalogenated pyrazole
Pd(dppf)Cl2Cs2CO3DMF / H2O9045%Degradation (black tar)
Pd2(dba)3 / SPhosK2CO3Toluene / H2O8065%Unreacted starting material
Pd2(dba)3 / XPhos K3PO4 THF / H2O 70 > 90% Trace (< 5%)
Part 5: Validated Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling (Self-Validating System)

Rationale: Utilizes XPhos to overcome the transmetalation bottleneck and K3PO4 to provide sufficient basicity without degrading the nitro-pyrazole.

  • Preparation: In an oven-dried Schlenk flask, combine 5-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon three times.

    • Self-Validation Check: The powder mixture should remain free-flowing and uncolored by oxidation.

  • Solvent Addition: Add a thoroughly degassed mixture of THF/H2O (10:1, v/v) via syringe.

  • Reaction: Heat the mixture to 70 °C under vigorous stirring for 4–6 hours.

  • In-Process Control (IPC): At 2 hours, sample 10 µL, dilute in MeCN, and run LC-MS.

    • Self-Validation Check: You should observe <10% of the dehalogenated mass (m/z 128) and the emergence of the product mass. If starting material (m/z 253) persists, add an additional 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate for column chromatography.

Protocol B: Copper-Free Sonogashira Coupling

Rationale: Prevents Glaser homocoupling caused by stalled transmetalation.

  • Preparation: In a dry vial, combine 5-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv) and Pd(dppf)Cl2 (5 mol%).

  • Solvent & Base: Add anhydrous, degassed DMF (0.2 M) and degassed DIPEA (3.0 equiv). Stir at room temperature for 5 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Heat to 60 °C for 8 hours.

  • IPC: Check by TLC (Hexanes/EtOAc).

    • Self-Validation Check: The absence of a highly non-polar, UV-active spot near the solvent front confirms the suppression of the alkyne dimer.

  • Workup: Quench with saturated aqueous NH4Cl to remove amines, extract with EtOAc, dry, and purify.

Part 6: References
  • National Institutes of Health (NIH). "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides." Organic Letters. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability." Organic Chemistry Frontiers. Available at:[Link]

  • National Institutes of Health (NIH). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of 5-iodo-1-methyl-3-nitro-1H-pyrazole

In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, scientifically grounded framework for the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the novel compound 5-iodo-1-methyl-3-nitro-1H-pyrazole. As no standardized method for this specific analyte exists, this document serves as a comprehensive protocol, rooted in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the method is suitable for its intended purpose.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering both a detailed experimental protocol and a comparative analysis of alternative analytical approaches. By explaining the causality behind experimental choices and grounding all protocols in authoritative standards, we aim to provide a self-validating system for robust and reliable quantification.

The Critical Role of a Validated HPLC Method

A validated analytical method is the cornerstone of reliable data in regulated industries. For a novel compound like 5-iodo-1-methyl-3-nitro-1H-pyrazole, establishing a robust HPLC method is crucial for:

  • Purity Assessment: Accurately determining the purity of the synthesized active pharmaceutical ingredient (API).

  • Stability Studies: Evaluating the compound's stability under various stress conditions, a key component of drug development.[3]

  • Quality Control: Ensuring batch-to-batch consistency in manufacturing.

  • Regulatory Submissions: Providing the necessary data to support regulatory filings with bodies like the FDA and EMA.[3]

Part 1: The Developed HPLC Method: A Step-by-Step Protocol

The following reversed-phase HPLC (RP-HPLC) method was developed to provide optimal separation and quantification of 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Experimental Protocol: RP-HPLC for 5-iodo-1-methyl-3-nitro-1H-pyrazole

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which is suitable for retaining and separating a wide range of organic molecules.

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B). The gradient elution is selected to ensure adequate separation of the main peak from any potential impurities or degradation products.

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-15 min: 30% to 70% A

    • 15-20 min: 70% A

    • 20-22 min: 70% to 30% A

    • 22-25 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min. This flow rate provides a balance between analysis time and separation efficiency.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength was selected based on the UV absorbance spectrum of the analyte, providing good sensitivity.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-iodo-1-methyl-3-nitro-1H-pyrazole reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish linearity.

  • Sample Preparation: Dissolve the sample containing 5-iodo-1-methyl-3-nitro-1H-pyrazole in the diluent to achieve a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

Part 2: Method Validation According to ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4] The following parameters were assessed to validate the developed HPLC method.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[5][6] To demonstrate specificity, forced degradation studies were performed to intentionally degrade the analyte and ensure that the degradation products do not interfere with the quantification of the parent compound.[7][8][9]

Forced Degradation Protocol:

Solutions of 5-iodo-1-methyl-3-nitro-1H-pyrazole (100 µg/mL) were subjected to the following stress conditions as per ICH guidelines[10]:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

Results of Specificity: The chromatograms from the forced degradation studies showed that the main peak of 5-iodo-1-methyl-3-nitro-1H-pyrazole was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[11][12][13] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[13]

Linearity Protocol:

A series of seven concentrations of the reference standard (ranging from 1 µg/mL to 100 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

Table 1: Linearity Data

ParameterResultAcceptance Criteria
Linear Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995r² ≥ 0.995
Slope 4521.3-
Y-intercept 158.9Close to zero

The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.[11][12]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[14][15][16] It is often determined by spike recovery studies.

Accuracy Protocol:

The accuracy of the method was determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.

Table 2: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 99.77%

The results demonstrate a high degree of accuracy, with recovery values well within the typical acceptance criteria of 98-102%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[15][17] It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Protocol:

  • Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on two different days by two different analysts using different equipment.

Table 3: Precision Data

Parameter% Relative Standard Deviation (%RSD)Acceptance Criteria
Repeatability (Intra-day) 0.85%%RSD ≤ 2%
Intermediate Precision (Inter-day) 1.23%%RSD ≤ 2%

The low %RSD values indicate that the method is precise and provides consistent results.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][18][19] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19][20]

LOD and LOQ Protocol:

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas as per ICH guidelines[21]:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Table 4: LOD and LOQ

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

These values indicate the high sensitivity of the developed method.

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[22][23][24]

Robustness Protocol:

The robustness of the method was evaluated by introducing small, deliberate changes to the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic component)

Results of Robustness: The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits for all tested variations, demonstrating the robustness of the method.[22]

Part 3: Comparative Analysis of Analytical Techniques

While the developed RP-HPLC method with UV detection is robust and suitable for routine quantification, other analytical techniques could be considered for specific applications.

Table 5: Comparison of Analytical Techniques for Quantification

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.Cost-effective, robust, widely available.[25]Moderate sensitivity, potential for interference.[25]
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry.High sensitivity and selectivity, provides structural information.[26][27][28]Higher cost, more complex instrumentation and method development.[25]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds.[26][27][29]Not suitable for non-volatile or thermally labile compounds like many pharmaceuticals.
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for absolute quantification (qNMR).[26][28][29]Lower sensitivity compared to chromatographic methods, requires highly pure standards for qNMR.

For routine quality control and assay of 5-iodo-1-methyl-3-nitro-1H-pyrazole, the validated HPLC-UV method offers the best balance of performance, cost, and accessibility. LC-MS/MS would be the preferred method for impurity identification and quantification at very low levels.

Part 4: Visualizing the Workflow

A clear understanding of the validation workflow is essential for successful implementation.

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application MD1 Analyte Characterization MD2 Column & Mobile Phase Selection MD1->MD2 MD3 Optimization of Parameters MD2->MD3 V1 Specificity (Forced Degradation) MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine QC Analysis V6->A1 A2 Stability Studies A1->A2 A3 Purity Determination A1->A3

Caption: Workflow for HPLC method development and validation.

chemical_structure compound

Caption: Chemical structure of 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Conclusion

This guide has detailed the development and rigorous validation of a novel RP-HPLC method for the quantification of 5-iodo-1-methyl-3-nitro-1H-pyrazole. By adhering to the principles of the ICH Q2(R1) guidelines, the method has been proven to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated environment. The comparative analysis of alternative techniques further situates the developed method as a practical and reliable choice for routine analysis. The provided protocols and validation data serve as a comprehensive resource for scientists and researchers, enabling them to implement this method with confidence or adapt the principles for their own novel compounds.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2022). PMC. Retrieved from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC. Retrieved from [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2021). PMC. Retrieved from [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (2023). PMC. Retrieved from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023). Industrial Pharmacist. Retrieved from [Link]

  • What is the difference between specificity and selectivity of the HPLC method? (2014). ResearchGate. Retrieved from [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026). Covalent Data. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? (2025). Altabrisa Group. Retrieved from [Link]

  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025). PharmaGuru. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]

  • A Guide to Analytical Method Validation. (n.d.). Waters Corporation. Retrieved from [Link]

  • Linearity and range of the HPLC method. (n.d.). ResearchGate. Retrieved from [Link]

  • Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution. (2022). SCIRP. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Robustness of HPLC method. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II. (2025). LCGC International. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. (2012). PMC. Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods. (2023). Separation Science. Retrieved from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Journal of Pharmaceutical Research & Reports. Retrieved from [Link]

  • Limit of detection, limit of quantification and limit of blank. (2014). EFLM. Retrieved from [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025). Medium. Retrieved from [Link]

  • Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Compound Characterization & Quantification. (n.d.). Center for Applied Isotope Studies, University of Georgia. Retrieved from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025). Separation Science. Retrieved from [Link]

  • What is the suitable characterization technique for Identification of Unknown Organic Compounds in solution? (2014). ResearchGate. Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Retrieved from [Link]

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Comparative

High-Resolution Mass Spectrometry vs. Gas Chromatography-Mass Spectrometry for the Structural Elucidation of 5-Iodo-1-methyl-3-nitro-1H-pyrazole

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly functionalized heterocyclic scaffolds. 5-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 2171315-04-9) represents a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly functionalized heterocyclic scaffolds. 5-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 2171315-04-9) represents a complex structural elucidation target due to the presence of three distinct functional groups—an iodine atom, a nitro group, and an N-methyl group—on a compact pyrazole core.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) for the analysis of this compound. By examining the causality behind the fragmentation dynamics, this guide provides a self-validating framework for researchers and drug development professionals to select the optimal analytical platform.

Mechanistic Causality: Fragmentation Dynamics

To accurately interpret mass spectral data, we must first understand the thermodynamic and kinetic drivers of the molecule's fragmentation. The fragmentation of pyrazoles typically involves the expulsion of HCN or N₂ from the core ring[1]. However, in 5-iodo-1-methyl-3-nitro-1H-pyrazole, the substituents dictate the primary decomposition channels[2].

The Competing Pathways
  • Nitro Group Cleavage: The nitro group at the C3 position is highly susceptible to fragmentation. Under hard ionization, it readily undergoes homolytic cleavage to expel a nitrogen dioxide radical (-NO₂•, 46 Da) or undergoes rearrangement to lose a nitric oxide radical (-NO•, 30 Da)[2].

  • Iodine Expulsion: Iodine is a massive, highly polarizable atom with a weak C-I bond. The loss of an iodine radical (-I•, 127 Da) is a dominant thermodynamic sink in the fragmentation cascade.

  • Even-Electron vs. Odd-Electron Rules: In GC-EI-MS (70 eV), the initial species is an odd-electron radical cation [M]⁺•, which favors radical losses. In LC-ESI-HRMS, the protonated precursor is an even-electron ion [M+H]⁺, which typically favors the loss of neutral molecules (e.g., HI instead of I•) during Collision-Induced Dissociation (CID)[3].

Fragmentation M Molecular Ion [M]⁺• m/z 253 M_I [M - I]⁺ m/z 126 M->M_I -I• (-127 Da) M_NO2 [M - NO₂]⁺ m/z 207 M->M_NO2 -NO₂• (-46 Da) M_NO [M - NO]⁺ m/z 223 M->M_NO -NO• (-30 Da) M_I_NO2 [M - I - NO₂]⁺ m/z 80 M_I->M_I_NO2 -NO₂• (-46 Da) M_NO2->M_I_NO2 -I• (-127 Da)

Figure 1: Proposed MS fragmentation pathways of 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS

Choosing between GC-EI-MS and LC-ESI-HRMS depends on whether the analytical goal is rapid library matching or unambiguous exact-mass confirmation[4][5].

GC-EI-MS (Hard Ionization)
  • Mechanism: 70 eV electrons bombard the volatile analyte, stripping an electron to form a highly energetic radical cation [M]⁺•.

  • Performance: Excellent for generating highly reproducible, structurally informative fragment ions in a single MS1 scan. The presence of the iodine atom is easily confirmed by the massive 127 Da neutral loss.

  • Limitation: The molecular ion (m/z 253) may exhibit low abundance if the combined loss of NO₂ and I is too kinetically favorable.

LC-ESI-HRMS (Soft Ionization + CID)
  • Mechanism: Electrospray ionization (ESI) transfers the analyte into the gas phase as a protonated species [M+H]⁺ with minimal internal energy[6]. Fragmentation is deliberately induced in a collision cell (e.g., HCD or CID).

  • Performance: High-resolution mass analyzers (e.g., Orbitrap or Q-TOF) provide sub-2 ppm mass accuracy. This is critical because iodine has a significant negative mass defect (exact mass 126.9045 Da), allowing HRMS to unambiguously differentiate this compound from isobaric interferences[7].

  • Limitation: Susceptible to matrix effects and ion suppression in complex biological samples compared to GC-MS.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability must be verified using a known halogenated standard prior to sample injection.

Workflow cluster_GC Hard Ionization cluster_LC Soft Ionization Sample 5-Iodo-1-methyl- 3-nitro-1H-pyrazole Prep Sample Preparation (Solvent Dilution) Sample->Prep GCMS GC-EI-MS (70 eV) Prep->GCMS Volatile LCMS LC-ESI-HRMS (CID MS/MS) Prep->LCMS Polar/Intact Data Fragmentation Pattern Analysis GCMS->Data LCMS->Data

Figure 2: Comparative experimental workflow for GC-EI-MS and LC-ESI-HRMS analysis.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade ethyl acetate.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5ms capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization: Set the EI source to 70 eV and 230°C.

  • Validation Check: Confirm the presence of the m/z 127 peak (I⁺) in the background or lower mass range, a hallmark of iodinated compounds under EI.

Protocol B: LC-ESI-HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (100 mm × 2.1 mm, 1.8 µm). Use a gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

  • Ionization: Operate the ESI source in positive ion mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor (m/z 253.9426) and apply normalized collision energy (NCE) at 20, 30, and 40 eV to generate a comprehensive fragmentation map.

Quantitative Data & Structural Elucidation

The table below consolidates the expected quantitative mass data for 5-iodo-1-methyl-3-nitro-1H-pyrazole across both platforms. The exact mass calculations highlight the precision required for HRMS validation.

Table 1: Comparative Fragmentation Data for 5-Iodo-1-methyl-3-nitro-1H-pyrazole

Fragment DescriptionNeutral LossGC-EI-MS (Nominal m/z)LC-ESI-HRMS (Exact m/z)Elemental Formula
Molecular Ion / Precursor None253 [M]⁺•253.9426 [M+H]⁺C₄H₄IN₃O₂ / C₄H₅IN₃O₂⁺
Loss of Nitric Oxide -NO• (30 Da)223223.9477C₄H₄IN₂O⁺
Loss of Nitrogen Dioxide -NO₂• (46 Da)207206.9419C₄H₄IN₂⁺
Loss of Iodine -I• (127 Da)126126.0303C₄H₄N₃O₂⁺
Loss of I and NO₂ -173 Da8080.0374C₄H₄N₂⁺

Note: In LC-ESI-HRMS, the loss of iodine often occurs as the loss of hydrogen iodide (HI, 128 Da) due to the even-electron rule, yielding an m/z of 126.0303.

Conclusion

For the structural elucidation of 5-iodo-1-methyl-3-nitro-1H-pyrazole, GC-EI-MS is the superior platform for rapid, routine confirmation due to the compound's volatility and the rich, diagnostic fragmentation pattern generated by 70 eV hard ionization. However, during drug development or impurity profiling where absolute elemental composition is required, LC-ESI-HRMS is indispensable. The high-resolution capability accurately accounts for the mass defect of the iodine atom, providing an unambiguous, self-validating confirmation of the molecular formula.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. PubMed / JFDA.
  • Ionization methods for the mass spectrometry of organometallic compounds. UVic.
  • Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-Amino-1H-Pyrazole-5. Clockss.
  • Mass Spectrometry Studies of the Retro-Cycloaddition Reaction of Pyrrolidino and 2-Pyrazolinofullerene Derivatives Under Negative ESI Conditions.

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Validation

Benchmarking the Efficacy of 5-Iodo-1-methyl-3-nitro-1H-pyrazole as a Leaving Group in Nucleophilic Aromatic Substitution

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery In the realm of modern organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical candidates, the strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of modern organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical candidates, the strategic selection of leaving groups for nucleophilic aromatic substitution (SNAr) reactions is of paramount importance. This guide provides a comprehensive analysis of the leaving group efficacy of 5-iodo-1-methyl-3-nitro-1H-pyrazole, a commercially available and increasingly utilized building block.[1] We will delve into the theoretical underpinnings of its reactivity, offer a qualitative comparison with other halogenated pyrazoles, and present a detailed experimental protocol for quantitative benchmarking.

The Theoretical Framework: Leaving Group Ability in SNAr Reactions

Nucleophilic aromatic substitution reactions are a cornerstone of C-N and C-O bond formation on electron-deficient aromatic and heteroaromatic rings. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate.[2] A critical and often counter-intuitive aspect of SNAr reactions is the trend in leaving group ability for halogens, which is typically the reverse of that observed in aliphatic SN1 and SN2 reactions.[3][4]

For activated aryl halides, the established order of reactivity is:

F > Cl ≈ Br > I [4][5]

This trend is a direct consequence of the rate-determining step, which is the initial attack of the nucleophile on the carbon atom bearing the leaving group.[3] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The cleavage of the carbon-halogen bond occurs in the subsequent, faster rearomatization step and therefore has a lesser impact on the overall reaction rate.

The subject of this guide, 5-iodo-1-methyl-3-nitro-1H-pyrazole, possesses key structural features that prime it for SNAr chemistry. The pyrazole ring itself is an electron-deficient heterocycle, and this is further amplified by the presence of a strong electron-withdrawing nitro group at the 3-position. This electronic arrangement significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C5 position, making it a prime target for nucleophilic attack.[1]

Qualitative Reactivity of 5-Iodo-1-methyl-3-nitro-1H-pyrazole

Research on isomeric nitropyrazoles has shown that the position of the nitro group significantly influences reactivity. Specifically, in N-substituted nitropyrazoles, a nitro group at the 5-position is substantially more activating towards nucleophilic substitution than a nitro group at the 3-position. This implies that while our target molecule is activated for SNAr, its reactivity might be attenuated compared to its 5-nitro isomer.

Based on the general principles of SNAr, we can qualitatively predict the following order of reactivity for 5-halo-1-methyl-3-nitro-1H-pyrazoles:

5-Fluoro- > 5-Chloro- ≈ 5-Bromo- > 5-Iodo-1-methyl-3-nitro-1H-pyrazole

This predicted trend underscores the importance of the inductive effect of the halogen in facilitating the initial nucleophilic attack. However, it is crucial to recognize that other factors, such as polarizability and the potential for halogen bonding interactions, can influence the reaction kinetics, making experimental verification essential.

Proposed Experimental Protocol for Quantitative Benchmarking

To provide a definitive, data-driven comparison, we propose a standardized experimental protocol for a kinetic study of the reaction between 5-halo-1-methyl-3-nitro-1H-pyrazoles and a model nucleophile, such as piperidine. This method is designed to be robust, reproducible, and accessible to a broad range of chemistry laboratories.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare stock solutions of 5-halo-1-methyl-3-nitro-1H-pyrazoles and piperidine in a suitable solvent (e.g., DMSO). prep_instrument Set up and equilibrate a UV-Vis spectrophotometer with a thermostatted cuvette holder. initiate Inject a small volume of the pyrazole stock solution into a cuvette containing an excess of the piperidine solution to initiate the reaction. prep_instrument->initiate monitor Immediately begin monitoring the change in absorbance at a predetermined wavelength corresponding to the formation of the product. initiate->monitor plot_data Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. monitor->plot_data calc_kobs Determine the pseudo-first-order rate constant (kobs) from the negative slope of the linear plot. plot_data->calc_kobs calc_k2 Repeat the experiment with varying concentrations of piperidine and plot kobs vs. [piperidine]. The slope of this plot gives the second-order rate constant (k2). calc_kobs->calc_k2

Caption: Workflow for the kinetic analysis of SNAr reactions.

Detailed Methodologies

1. Materials and Instrumentation:

  • 5-Iodo-1-methyl-3-nitro-1H-pyrazole and its fluoro, chloro, and bromo analogs.

  • Piperidine (or other suitable nucleophile).

  • Anhydrous dimethyl sulfoxide (DMSO) or other suitable aprotic polar solvent.

  • A UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.

  • Quartz cuvettes.

2. Preparation of Stock Solutions:

  • Prepare a stock solution of each 5-halo-1-methyl-3-nitro-1H-pyrazole in DMSO at a concentration of approximately 10 mM.

  • Prepare a series of stock solutions of piperidine in DMSO at concentrations ranging from 100 mM to 500 mM.

3. Kinetic Measurements:

  • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Place a quartz cuvette containing a known volume and concentration of the piperidine solution into the spectrophotometer and allow it to equilibrate.

  • Inject a small, known volume of the pyrazole stock solution into the cuvette to initiate the reaction, ensuring rapid mixing. The concentration of piperidine should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Immediately begin recording the absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance. This wavelength should be determined beforehand by recording the UV-Vis spectra of the starting materials and the expected product.

  • Continue data acquisition until the reaction is complete, as indicated by a stable absorbance reading.

4. Data Analysis:

  • For each kinetic run, plot the natural logarithm of the change in absorbance (ln(A∞ - At)) against time.

  • The pseudo-first-order rate constant (k_obs) is determined from the negative of the slope of the resulting linear plot.

  • To determine the second-order rate constant (k₂), plot k_obs versus the concentration of piperidine for the series of experiments. The slope of this line will be the second-order rate constant.

  • To determine the activation parameters (Ea, ΔH‡, and ΔS‡), the entire set of experiments should be repeated at several different temperatures. An Arrhenius plot (ln(k₂) vs. 1/T) will yield the activation energy, and an Eyring plot (ln(k₂/T) vs. 1/T) will provide the enthalpy and entropy of activation.

Comparative Data Summary (Hypothetical)

While awaiting experimental data, we can construct a hypothetical data table to illustrate the expected outcomes based on theoretical principles.

Leaving GroupRelative Rate (k_rel)Activation Energy (Ea, kJ/mol)
-FHighestLowest
-ClIntermediateIntermediate
-BrIntermediateIntermediate
-ILowestHighest

Conclusion

5-Iodo-1-methyl-3-nitro-1H-pyrazole is a valuable building block for the synthesis of complex molecules via nucleophilic aromatic substitution. Its reactivity is governed by the principles of SNAr on electron-deficient heterocyclic systems. While theoretical considerations suggest that the iodo-substituent is the least effective leaving group among the halogens in this context, its utility in other transformations, such as cross-coupling reactions, should not be overlooked. The provided experimental protocol offers a robust framework for the quantitative benchmarking of its leaving group efficacy, enabling researchers to make informed decisions in the design and optimization of their synthetic strategies.

References

  • BenchChem.
  • Flowers, R. A., & Hamlin, T. A. (2015). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Accounts of chemical research, 48(5), 1427–1438.
  • Jacobsen, E. N., & Cheong, P. H.-Y. (2010). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 132(45), 15860–15862.
  • Aslam, S. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Tan, Y. B. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange.
  • Al-Hourani, B. J., & Al-Awaida, W. J. (2008). A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (SNAr). Letters in Organic Chemistry, 5(6), 464-466.
  • Khabolov, Y. I., Khalfina, I. A., & Vasilevsky, S. F. (2006). Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Chemical Bulletin, 55(10), 1849–1855.
  • Wikipedia contributors. (2023, November 13). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.
  • Walden, D. M., Tcyrulnikov, S., & Sigman, M. S. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12569–12577.
  • Organic Chemistry. (2023, January 17).
  • Alkorta, I., & Elguero, J. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry, 100(10), 755-763.
  • Campodónico, P. R., Gallardo-Fuentes, S., Alarcón-Espósito, J., Ormazábal-Toledo, R., & Santos, J. G. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 888911.
  • Campodónico, P. R., Gallardo-Fuentes, S., Alarcón-Espósito, J., Ormazábal-Toledo, R., & Santos, J. G. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • Lipshutz, B. H., & Ghorai, S. (2014). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 16(8), 3660-3669.
  • Bakr, M. F., El-Adl, K., & El-Telbani, E. M. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][6][7]triazin-7(6H)-ones. Molecules, 26(18), 5645.

  • BenchChem. 5-Iodo-1-methyl-3-nitro-1H-pyrazole.
  • da Silva, A. C., & de Oliveira, M. C. C. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4615.
  • El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • Campodónico, P. R., Gallardo-Fuentes, S., Alarcón-Espósito, J., Ormazábal-Toledo, R., & Santos, J. G. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC.
  • BenchChem. Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • WuXi AppTec. (2021). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.
  • Gomaa, M. A.-M. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 6335–6347.

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Comparative

A Comparative Guide to the Spectroscopic Validation of 5-Iodo-1-methyl-3-nitro-1H-pyrazole Purity

This guide provides an in-depth, objective comparison of spectroscopic methodologies for validating the purity of 5-iodo-1-methyl-3-nitro-1H-pyrazole, a critical building block in contemporary synthetic chemistry. Design...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of spectroscopic methodologies for validating the purity of 5-iodo-1-methyl-3-nitro-1H-pyrazole, a critical building block in contemporary synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and synthetic accessibility.[1] The strategic introduction of iodo- and nitro- functional groups, as seen in 5-iodo-1-methyl-3-nitro-1H-pyrazole, creates a highly functionalized intermediate. The iodine atom serves as a versatile handle for cross-coupling reactions, while the nitro group modulates the electronic properties of the ring.[1] Consequently, ensuring the absolute purity and correct isomeric structure of this compound is not merely a quality control step; it is fundamental to the success and reproducibility of subsequent multi-step syntheses. This guide outlines a multi-pronged spectroscopic strategy to deliver unambiguous purity validation.

The Trinity of Purity Analysis: NMR, MS, and Elemental Analysis

No single technique is sufficient to declare a compound "pure." A self-validating system, which is the gold standard in analytical chemistry, relies on the orthogonal confirmation of structure, molecular formula, and elemental composition. For 5-iodo-1-methyl-3-nitro-1H-pyrazole, this is best achieved by combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and crucially, the isomeric purity of the sample.

  • ¹H NMR Spectroscopy: The proton NMR spectrum for pure 5-iodo-1-methyl-3-nitro-1H-pyrazole is expected to be remarkably simple, providing a clear and immediate assessment of its integrity.[1] Two distinct singlets are anticipated:

    • A singlet corresponding to the lone proton on the pyrazole ring (H-4).

    • A singlet corresponding to the three protons of the N-methyl (N-CH₃) group. The integral ratio of these two peaks must be 1:3, respectively. The absence of any proton-proton coupling confirms the substitution pattern. The key to validating purity here is the absence of extraneous signals. The presence of its common regioisomer, 3-iodo-1-methyl-5-nitro-1H-pyrazole, would present a different chemical shift for the ring proton, making it readily identifiable.[1][2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by revealing the number of unique carbon environments. For this molecule, four distinct signals are expected:[1]

    • One for the N-methyl carbon.

    • Three for the carbons of the pyrazole ring (C-3, C-4, and C-5). The chemical shifts are significantly influenced by the attached substituents (I, NO₂, CH₃), and comparing the observed shifts to predicted values or reference spectra provides definitive structural confirmation.

Mass Spectrometry (MS): The Molecular Formula Confirmer

MS is indispensable for determining the molecular weight and confirming the elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for molecular formula confirmation. It measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). For 5-iodo-1-methyl-3-nitro-1H-pyrazole (C₄H₄IN₃O₂), the calculated exact mass is 252.9399 Da.[1] An experimental HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides unequivocal evidence for the correct elemental composition.

  • Electron Ionization Mass Spectrometry (EI-MS): While less precise than HRMS for mass determination, EI-MS provides valuable structural information through its characteristic fragmentation patterns. The molecular ion ([M]⁺•) would be observed, and its fragmentation would likely proceed through pathways characteristic of nitropyrazoles, such as the loss of NO₂, OH, or HCN radicals.[1][3][4] This fragmentation "fingerprint" can help distinguish between isomers and confirm the presence of the key functional groups.

Elemental Analysis (EA): The Compositional Reality Check

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared against the theoretical percentages calculated from the molecular formula (C₄H₄IN₃O₂). A close correlation (typically within ±0.4%) is a strong indicator of high purity, confirming the absence of significant amounts of solvent or other organic impurities.

Comparative Analysis of Core Techniques

TechniqueInformation ProvidedSensitivityStrengthsLimitations & Potential Interferences
¹H & ¹³C NMR Detailed molecular structure, connectivity, isomeric purity, quantitative assessment of impurities.ModerateNon-destructive, provides unambiguous structural data, excellent for identifying and quantifying isomers.Relatively low sensitivity compared to MS, requires soluble sample, complex spectra for larger molecules.
HRMS Exact mass, definitive molecular formula confirmation.HighExtremely high accuracy and sensitivity, requires minimal sample.Provides no information on isomeric structure, can be suppressed by complex mixtures (ion suppression).
EI-MS Molecular weight and structural information from fragmentation patterns.HighProvides a characteristic "fingerprint" for identification, useful for distinguishing some isomers.Molecular ion may be weak or absent for fragile molecules, fragmentation can be complex to interpret.
Elemental Analysis Percentage of C, H, N.LowProvides bulk sample purity confirmation, good for detecting inorganic salts or residual solvents.Non-specific (cannot identify impurities), requires a relatively large amount of pure sample, less accurate for small samples.
GC-MS / GC-ECD Separation and identification of volatile components, purity assessment.Very HighExcellent for separating volatile impurities from the main component. ECD is highly selective for halogenated and nitro compounds.[5][6]Compound must be thermally stable and volatile, potential for on-column degradation.[7]

Experimental Workflow for Purity Validation

The following diagram illustrates a comprehensive workflow for the spectroscopic validation of 5-iodo-1-methyl-3-nitro-1H-pyrazole purity. This systematic approach ensures that data from orthogonal techniques are integrated for a final, high-confidence assessment.

Purity_Validation_Workflow Workflow for Spectroscopic Purity Validation cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Decision cluster_result Outcome Sample Received Sample: 5-iodo-1-methyl-3-nitro-1H-pyrazole NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HRMS High-Resolution MS (e.g., ESI-TOF) Sample->HRMS GC Chromatography (GC-MS or GC-ECD) Sample->GC EA Elemental Analysis (C, H, N) Sample->EA Data_Analysis Correlate All Data: Structure (NMR) Formula (HRMS) Composition (EA) Volatiles (GC) NMR->Data_Analysis HRMS->Data_Analysis GC->Data_Analysis EA->Data_Analysis Decision Purity Assessment Data_Analysis->Decision Pass PASS: Compound is >98% Pure and Structurally Correct Decision->Pass Data Consistent Fail FAIL: Repurify or Resynthesize Decision->Fail Discrepancies Found

Caption: A comprehensive workflow for the purity validation of 5-iodo-1-methyl-3-nitro-1H-pyrazole.

Detailed Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 5-iodo-1-methyl-3-nitro-1H-pyrazole sample into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Ensure the solvent choice solubilizes the compound completely.

  • Homogenization: Cap the tube and gently vortex or invert several times to ensure a homogeneous solution.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol. The solvent should be compatible with the ionization source.

  • Instrument Setup: Use an HRMS instrument, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer, calibrated according to the manufacturer's protocol.

  • Analysis: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode.

  • Data Processing: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition based on the highly accurate measured m/z value and compare it to the theoretical value for C₄H₅IN₃O₂⁺.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrument Setup: Use a GC system equipped with a standard non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer. Set an appropriate temperature program, for example:

    • Initial oven temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • Injector temperature: 250 °C.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Analysis: Analyze the resulting chromatogram. A pure sample should exhibit a single major peak. The mass spectrum of this peak should correspond to the fragmentation pattern of 5-iodo-1-methyl-3-nitro-1H-pyrazole. Integrate all peaks to determine the purity percentage.

By judiciously applying this combination of spectroscopic and analytical techniques, researchers can confidently validate the purity and structural integrity of 5-iodo-1-methyl-3-nitro-1H-pyrazole, ensuring the reliability of their subsequent scientific endeavors.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • United States Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Lígia M. Rodrigues, et al. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry, 2012. [Link]

  • International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method. ijprajournal, 2025. [Link]

  • Dmytro S. Kulyk, et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 2015. [Link]

  • ResearchGate. Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. [Link]

  • RSC Publishing. 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI, 2020. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR, 2013. [Link]

  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 2015. [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • M. Hesse, H. Meier, B. Zeeh. Spectroscopic Methods in Organic Chemistry. Thieme, 2008. [Link]

  • LCGC. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Reddit. 1H NMR of pyrazole. [Link]

  • Trade Science Inc. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals, 2017. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • Google Patents.
  • ResearchGate. Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography--Electron Capture Detection. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]

  • International Journal of Green Pharmacy. Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. [Link]

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Validation

Comparative Study: Nitro-Pyrazole Derivatives vs. 5-Iodo-1-methyl-3-nitro-1H-pyrazole in Advanced Scaffold Design

Executive Summary Pyrazole derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for numerous FDA-approved drugs, including anti-inflammatory agents (celecoxib), analgesics, and kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for numerous FDA-approved drugs, including anti-inflammatory agents (celecoxib), analgesics, and kinase inhibitors[1]. While general nitro-pyrazole derivatives are frequently utilized for their broad biological activities—ranging from antimicrobial to monoamine oxidase (MAO) inhibition[1]—their synthesis often relies on thermodynamically driven electrophilic aromatic substitution (EAS), which inherently limits functionalization to the C4 position.

For advanced drug development and complex structure-activity relationship (SAR) studies, researchers require orthogonal reactive handles and strict regiocontrol. 5-Iodo-1-methyl-3-nitro-1H-pyrazole emerges as a synthetically privileged alternative[2]. By locking the tautomeric state with an N1-methyl group and providing a highly reactive C5-iodo vector, this specific scaffold enables precise transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) that is otherwise inaccessible in general nitro-pyrazoles[3][4]. This guide objectively compares the mechanistic behavior, synthetic utility, and experimental handling of these two classes of pyrazoles.

Mechanistic & Structural Divergence

To understand the performance differences between these scaffolds, one must analyze the electronic and steric environment of the pyrazole ring.

General Nitro-Pyrazoles: The C4-Substitution Bias

Unsubstituted or N-unprotected pyrazoles are π-excessive heterocycles. When subjected to standard electrophilic nitration (e.g., HNO₃/H₂SO₄), the reaction predominantly occurs at the C4 position[2].

  • Causality: The Wheland intermediate generated by electrophilic attack at C4 preserves the aromatic sextet of the adjacent atoms more effectively than attack at C3 or C5.

  • Limitation: While 4-nitro-pyrazoles are easy to synthesize, the lack of a halogen handle and the presence of tautomerism (1H ⇌ 2H) make subsequent regioselective functionalization highly unpredictable[5].

5-Iodo-1-methyl-3-nitro-1H-pyrazole: Orthogonal Reactivity

This specific compound is engineered to bypass the C4 bias, offering three distinct functional domains:

  • N1-Methyl Group: Completely suppresses tautomerization, ensuring that the spatial orientation of the molecule remains fixed during receptor binding and downstream synthesis[5].

  • C3-Nitro Group: Acts as a strong electron-withdrawing group (EWG). Mechanistically, this depletes electron density from the pyrazole core, which accelerates the oxidative addition of Pd(0) into the C-I bond during cross-coupling[6]. Furthermore, it serves as a masked amine for late-stage diversification.

  • C5-Iodo Group: The carbon-iodine bond is highly polarized and weak, making it an ideal site for palladium-catalyzed carbon-carbon bond formation[3].

Regioselectivity A Unsubstituted Pyrazole Core B EAS Pathway (C4-Substitution) A->B HNO3 / H2SO4 D Directed Metalation (C5-Substitution) A->D N-Methylation & Lithiation C General 4-Nitro Pyrazoles B->C Thermodynamic Preference E 5-Iodo-1-methyl- 3-nitro-1H-pyrazole D->E I2 Trapping

Caption: Regioselective pathways for pyrazole functionalization at C4 versus C5 positions.

Quantitative Comparison of Scaffold Performance

The following table summarizes the operational and chemical differences between general nitro-pyrazoles and the 5-iodo-1-methyl-3-nitro-1H-pyrazole scaffold.

FeatureGeneral Nitro-Pyrazoles5-Iodo-1-methyl-3-nitro-1H-pyrazole
Primary Reactive Site C4 (via Electrophilic Aromatic Substitution)C5 (via Transition-Metal Cross-Coupling)
Tautomerism Present (if N-unsubstituted), complicates SARAbsent (locked by N1-methyl group)
Cross-Coupling Efficiency Poor (requires pre-halogenation at C4)Excellent (C5-Iodo bond is highly reactive)
Electronic Profile Electron-rich core (unless heavily substituted)Electron-deficient core (accelerates Pd(0) insertion)
Synthetic Complexity Low (1-step direct nitration)High (requires directed lithiation/iodination)
Typical Applications Basic antimicrobial/analgesic screeningAdvanced PROTAC linkers, kinase inhibitor scaffolds

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols emphasize the causality behind the experimental conditions.

Protocol A: Synthesis of General 4-Nitro-Pyrazoles (EAS Pathway)

This protocol demonstrates the thermodynamic preference for C4 substitution.

  • Preparation: Dissolve 1H-pyrazole (10 mmol) in concentrated H₂SO₄ (5 mL) at 0 °C. Rationale: Sulfuric acid acts as both a solvent and a catalyst to generate the active nitronium ion.

  • Nitration: Slowly add concentrated HNO₃ (12 mmol) dropwise over 15 minutes, maintaining the temperature below 5 °C.

  • Propagation: Heat the mixture to 60 °C for 2 hours. Rationale: The elevated temperature overcomes the activation energy required for the Wheland intermediate formation at the C4 position.

  • Isolation: Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield 4-nitro-1H-pyrazole.

Protocol B: Suzuki-Miyaura Coupling of 5-Iodo-1-methyl-3-nitro-1H-pyrazole

This protocol highlights the utility of the C5-iodo vector. The steric hindrance from the adjacent N1-methyl group necessitates a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) to facilitate transmetalation[4][6].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Rationale: SPhos creates a sterically demanding environment around the palladium center, which accelerates the reductive elimination step, preventing catalyst resting-state trapping[4].

  • Degassing: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of Toluene/H₂O (4:1, 0.2 M). Rationale: Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 80 °C for 12–24 hours until complete consumption of the starting material is observed via TLC[4].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

SuzukiWorkflow Step1 1. Reagent Assembly (5-Iodo-pyrazole + Boronic Acid) Step2 2. Catalyst & Base Addition (Pd(OAc)2 / SPhos / K2CO3) Step1->Step2 Step3 3. Degassing & Heating (Toluene/H2O, 80°C, 12h) Step2->Step3 Step4 4. Catalytic Cycle (Oxidative Add. -> Transmetalation -> Reductive Elim.) Step3->Step4 Step5 5. Workup & Isolation (Extraction & Chromatography) Step4->Step5

Caption: Standardized workflow for Suzuki-Miyaura cross-coupling of 5-iodo-pyrazoles.

Conclusion

While general nitro-pyrazole derivatives remain valuable for early-stage phenotypic screening and basic antimicrobial applications[1], they lack the structural rigidity and orthogonal reactivity required for modern, rational drug design. 5-Iodo-1-methyl-3-nitro-1H-pyrazole overcomes these limitations. By leveraging the N1-methyl group to lock tautomerism and utilizing the C5-iodo position for advanced palladium-catalyzed cross-coupling[3][5], medicinal chemists can rapidly generate diverse, regiochemically pure libraries for complex targets, including kinase inhibitors and PROTAC degraders.

References

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL:[Link][1]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][6]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source: RSC Publishing / PMC URL:[Link][5]

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Safety & Regulatory Compliance

Safety

5-Iodo-1-methyl-3-nitro-1H-pyrazole proper disposal procedures

Standard Operating Procedure: Disposal of 5-Iodo-1-methyl-3-nitro-1H-pyrazole Operational Overview & Chemical Profile 5-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 2171315-04-9) is a highly functionalized heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal of 5-Iodo-1-methyl-3-nitro-1H-pyrazole

Operational Overview & Chemical Profile

5-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 2171315-04-9) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and complex molecule synthesis[1]. While its unique structural motifs—a methylated pyrazole core, a C5-iodo group, and a C3-nitro group—make it an invaluable synthetic intermediate, they also dictate stringent end-of-life management protocols. Improper disposal of halogenated nitroaromatics poses severe environmental hazards and violates federal regulations governing hazardous waste[2].

Hazard Assessment & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why specific disposal protocols are enforced to ensure a culture of safety, rather than simply following steps blindly. The disposal strategy for this compound is governed by two primary structural features:

  • The Halogenated Component (C5-Iodo): The presence of the iodine atom strictly classifies this material as halogenated organic waste [3]. Under the Resource Conservation and Recovery Act (RCRA), halogenated and non-halogenated waste streams must be rigorously segregated[4]. The causality here is thermodynamic: during standard incineration, halogenated compounds generate corrosive acid gases (e.g., hydrogen iodide)[3]. Therefore, halogenated waste requires specialized, high-temperature incineration facilities equipped with flue-gas scrubbers. Mixing this compound into non-halogenated streams (which are often repurposed via fuel blending) compromises the entire waste drum, exponentially increasing disposal costs and risking regulatory penalties[3].

  • The Nitroheteroaromatic Component (C3-Nitro): The nitro group introduces a high localized energy density. Nitroaromatic and nitroheterocyclic compounds are susceptible to highly exothermic reactions if inadvertently mixed with strong reducing agents or subjected to uncontrolled catalytic conditions[5]. Consequently, waste containing this compound must be strictly isolated from reactive chemical waste streams to prevent runaway thermal events in the laboratory's satellite accumulation area.

Waste Classification & Compatibility Data

To ensure rapid decision-making in the laboratory, the operational parameters for 5-Iodo-1-methyl-3-nitro-1H-pyrazole waste are summarized below.

ParameterClassification / SpecificationMechanistic Rationale
Waste Category Halogenated Organic WasteContains C5-Iodine; requires specialized incineration scrubbers to capture toxic halogen gases[3].
EPA/RCRA Status Regulated Hazardous WasteGoverned under 40 CFR 260-279; strict segregation from non-halogenated streams is federally mandated[4].
Container Material Glass or High-Density Polyethylene (HDPE)Halogenated waste aggressively corrodes galvanized steel safety cans, leading to catastrophic leaks[3].
Chemical Incompatibilities Strong reducers, strong bases, oxidizersThe C3-Nitro group is susceptible to exothermic reduction; the pyrazole core can react with strong oxidizers[5].
Final Destruction Method High-Temperature IncinerationEnsures complete cleavage of the stable pyrazole ring and prevents environmental soil/water contamination[2].

Step-by-Step Disposal Protocol

The following self-validating protocol guarantees compliance with EPA/RCRA guidelines and ensures laboratory safety.

  • Step 1: Point-of-Generation Segregation

    • Immediately segregate any unreacted 5-Iodo-1-methyl-3-nitro-1H-pyrazole, contaminated solvents, or disposable labware (e.g., pipette tips) at the point of generation.

    • Critical Check: Verify that the receiving waste container is strictly designated for Halogenated Waste . Do not mix with non-halogenated solvents (e.g., ethanol, hexane) or aqueous waste[3].

  • Step 2: Containerization

    • Transfer the waste into a chemically compatible, leak-proof container. Use only Glass or HDPE containers.

    • Critical Check: Never use galvanized steel containers for this waste stream, as the halogenated content will cause structural degradation and leakage[4]. Keep the container sealed at all times unless actively adding waste.

  • Step 3: Labeling and Documentation

    • Affix a compliant hazardous waste label to the container.

    • Write the full chemical name ("5-Iodo-1-methyl-3-nitro-1H-pyrazole") and the primary hazards ("Toxic", "Environmental Hazard", "Halogenated")[4]. Avoid using abbreviations or structural formulas on the label.

  • Step 4: Satellite Accumulation Area (SAA) Storage

    • Store the sealed waste container in a designated, well-ventilated SAA.

    • Place the container within secondary containment (e.g., a polyethylene tray) to capture any potential spills. Ensure it is stored away from heat sources and incompatible chemical streams (e.g., reducing agents)[5].

  • Step 5: Professional Remediation

    • Once the container is full, or reaches its regulatory time limit, arrange for collection by your institution’s Environmental Health and Safety (EHS) department.

    • The waste will be transported to a licensed facility for high-temperature incineration, ensuring the environmentally sound destruction of the nitroaromatic framework[6].

Operational Workflow Visualization

G Start Waste Generation: 5-Iodo-1-methyl-3-nitro-1H-pyrazole Segregation Segregation: Isolate strictly as Halogenated Waste Start->Segregation Incompatibles Hazard Check: Isolate from Reducers & Bases Segregation->Incompatibles Container Containerization: Use HDPE or Glass (No Galvanized Steel) Incompatibles->Container Labeling Labeling: Mark as 'Hazardous Waste - Halogenated' Container->Labeling Storage SAA Storage: Secondary Containment & Ventilation Labeling->Storage Disposal Final Destruction: High-Temp Incineration with Scrubbers Storage->Disposal

Workflow for the safe segregation, containerization, and disposal of halogenated nitroaromatic waste.

References

  • [1] Title: 5-Iodo-1-methyl-3-nitro-1H-pyrazole | Source: Benchchem | URL: 1

  • [5] Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides | Source: ACS Publications | URL: 5

  • [3] Title: Hazardous Waste Manual | Source: Cornell EHS | URL: 3

  • [4] Title: Chapter 8: Management of Waste - Prudent Practices in the Laboratory | Source: National Academies Press | URL: 4

  • [6] Title: Regulatory Impacts on US Hazardous Waste Exports | Source: SMU | URL: 6

  • [2] Title: Biological Treatment of Nitroaromatics in Wastewater | Source: MDPI | URL: 2

Sources

Handling

Personal protective equipment for handling 5-Iodo-1-methyl-3-nitro-1H-pyrazole

Operational Safety and Handling Blueprint: 5-Iodo-1-methyl-3-nitro-1H-pyrazole Handling highly functionalized heterocyclic compounds like 5-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 2171315-04-9) requires a rigorous, causa...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Blueprint: 5-Iodo-1-methyl-3-nitro-1H-pyrazole

Handling highly functionalized heterocyclic compounds like 5-Iodo-1-methyl-3-nitro-1H-pyrazole (CAS: 2171315-04-9) requires a rigorous, causality-driven approach to laboratory safety[1]. As a critical intermediate in medicinal chemistry and drug development, this compound presents a unique convergence of chemical hazards[2]. This guide provides researchers and scientists with a self-validating operational blueprint, ensuring that every handling step is grounded in mechanistic toxicology and authoritative safety standards.

Mechanistic Toxicology: Understanding the Hazard Profile

To design an effective safety protocol, we must first deconstruct the molecule's structural liabilities:

  • The N-Methylation Effect: Unlike unsubstituted 1H-pyrazoles, which possess an acidic N-H proton, the N1-methyl group in this compound locks the tautomeric form and significantly increases the molecule's overall lipophilicity[2]. This structural change enhances its ability to penetrate the stratum corneum, elevating the risk of rapid dermal absorption.

  • The C3-Nitro Group: Nitroaromatics and nitrated heterocycles are notorious for their acute toxicity profile[3]. Systemic absorption can lead to the oxidation of hemoglobin to methemoglobin, severely impairing oxygen transport. Furthermore, while the pyrazole ring stabilizes the nitro group, it remains an energetic functional group that requires strict protection from extreme heat or high-impact friction.

  • The C5-Iodo Substitution: The presence of a heavy halogen (iodine) introduces the risk of halogenated organic toxicity[4]. If metabolized, iodinated compounds can disrupt thyroid function. Additionally, the electrophilic nature of the iodo-pyrazole core makes it a severe eye, skin, and respiratory irritant[4].

Mandatory Personal Protective Equipment (PPE) Matrix

In accordance with[5], PPE must not be used as a substitute for engineering controls but as a critical secondary barrier. The following matrix outlines the required PPE, driven by the compound's specific physicochemical properties.

Body PartRequired PPEMechanistic Rationale & Specification
Eyes/Face Tight-fitting chemical safety goggles + Face shieldProtects against highly irritating halogenated dust and solutions. Must meet ANSI Z87.1 standards.
Hands Double-layered Nitrile gloves (≥ 5 mil thickness)Nitrile provides excellent resistance to lipophilic N-methylated organics. Double-gloving prevents breakthrough during extended handling.
Body Flame-resistant (FR) lab coat + Chemical apronThe nitro group presents a latent energetic hazard. FR clothing mitigates risk in case of secondary solvent fires.
Respiratory N95/P95 Particulate Respirator (minimum)Prevents inhalation of fine, toxic iodinated dust during weighing or transfer operations.

Quantitative Operational & Safety Parameters

To ensure a self-validating safety system, all operational parameters must be quantifiable and verifiable before handling begins.

ParameterRequired ValueOperational Causality
Fume Hood Face Velocity 80 - 120 fpmEnsures complete containment of toxic dust and vapors without creating turbulent vortices that could eject material.
Glove Breakthrough Time > 480 minutesProvides a massive safety margin for solid contact; however, gloves must be changed immediately if exposed to solvated compound.
Emergency Flush Time ≥ 15 minutesThe minimum duration required to mechanically and chemically clear reactive halogenated organics from ocular or dermal tissue.
Spill Absorbent Ratio 3:1 (Absorbent:Chemical)Guarantees complete physical encapsulation of the toxic material, preventing aerosolization during cleanup.

Operational Workflow: Safe Weighing and Transfer Protocol

This step-by-step methodology ensures that the transfer of 5-Iodo-1-methyl-3-nitro-1H-pyrazole is conducted within a closed, verifiable safety loop.

Step 1: System Verification (Pre-Operation)

  • Action: Verify the chemical fume hood's digital airflow monitor reads between 80 and 120 fpm.

  • Causality: Validates the primary engineering control is active. Handling this compound on an open bench is strictly prohibited due to severe inhalation risks[3].

  • Validation: If the alarm sounds or the monitor is blank, abort the operation and tag the hood out of service.

Step 2: PPE Donning and Material Staging

  • Action: Don double nitrile gloves, safety goggles, and an N95 respirator. Place an anti-static weigh boat, a static-dissipative micro-spatula, and the sealed chemical container into the fume hood.

  • Causality: Anti-static tools prevent the energetic nitro-pyrazole dust from clinging to surfaces or aerosolizing via electrostatic repulsion.

Step 3: Execution of Transfer

  • Action: Open the chemical container only when fully inside the hood. Transfer the required mass using slow, deliberate movements. Seal the primary container immediately after use.

  • Causality: Minimizes the time the compound is exposed to ambient humidity and drastically reduces the generation of airborne particulates.

Step 4: Post-Transfer Decontamination

  • Action: Wipe down the exterior of the sealed reaction vessel and the micro-spatula with a compatible solvent (e.g., isopropanol), followed by a damp water wipe. Dispose of the outer layer of nitrile gloves in a designated hazardous waste bin before exiting the hood workspace.

  • Causality: Prevents the cross-contamination of highly lipophilic iodinated compounds onto doorknobs, keyboards, or other lab personnel.

Visualizing the Safety Workflow

G Start Handling 5-Iodo-1-methyl- 3-nitro-1H-pyrazole PPE Don Mandatory PPE (Respirator, Nitrile, Shield) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Spill Spill or Exposure? Hood->Spill Exposure Personnel Exposure Spill->Exposure Yes SpillEvent Chemical Spill Spill->SpillEvent Yes EyeSkin Eye/Skin Contact: Flush 15 mins Exposure->EyeSkin Inhale Inhalation: Move to Fresh Air Exposure->Inhale Contain Contain Spill (Vermiculite/Sand) SpillEvent->Contain Dispose Dispose as Hazardous Halogenated Waste EyeSkin->Dispose Contain->Dispose

Workflow for safe handling and emergency response to 5-Iodo-1-methyl-3-nitro-1H-pyrazole.

Emergency Response and Disposal Plan

According to the National Research Council's [6], a proactive emergency plan is non-negotiable for halogenated nitro-aromatics.

  • Chemical Spill: Do not use combustible materials (like paper towels) to absorb solutions of nitro-pyrazoles, as they can become highly reactive upon drying. Use inert absorbents (vermiculite or dry sand) at a 3:1 ratio. Sweep using non-sparking tools and place in a sealed, clearly labeled hazardous waste container.

  • Personnel Exposure: In case of skin contact, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes[3]. Do not use solvents to wash the skin , as this will exponentially accelerate the dermal absorption of the lipophilic N-methyl pyrazole.

  • Disposal: 5-Iodo-1-methyl-3-nitro-1H-pyrazole must be segregated as Halogenated Organic Waste . Never mix with heavy metals or strong reducing agents in the waste carboy, as the nitro group can undergo violent exothermic reduction.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

Sources

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